Technical Whitepaper: Chemical Properties, Synthesis, and Pharmacological Applications of 7-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine
Executive Summary In modern medicinal chemistry, the pyrazolo[4,3-b]pyridine bicyclic system represents a highly privileged heteroaromatic scaffold. Specifically, 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine serves as a c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the pyrazolo[4,3-b]pyridine bicyclic system represents a highly privileged heteroaromatic scaffold. Specifically, 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine serves as a critical advanced intermediate in drug discovery. The strategic placement of a bromine atom at the C7 position provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing rapid diversification of the core. This whitepaper details the physicochemical profiling, regioselective synthesis, spectroscopic validation, and downstream applications of this compound in targeting neurodegenerative and circadian rhythm disorders.
Physicochemical Profiling
Understanding the baseline quantitative properties of a building block is essential for predicting its behavior in complex reaction environments. The pyrazolo-pyridine core is electron-deficient, making the bromine highly activated for oxidative addition during cross-coupling.
Table 1: Physicochemical and Structural Properties
The synthesis of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine requires rigorous control of reaction conditions to manage the ambident nucleophilicity of the pyrazole intermediate[2].
Preparation: Charge a flame-dried, argon-purged reaction vessel with 7-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq) and anhydrous Tetrahydrofuran (THF) to achieve a 0.3 M concentration.
Deprotonation: Cool the mixture to 0 °C using an ice bath. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).
Causality & Expertise: NaH is selected over weaker carbonate bases because its deprotonation is irreversible (evolving H₂ gas), ensuring 100% formation of the pyrazolo-pyridine anion. The 0 °C temperature mitigates the highly exothermic nature of this step and prevents ring-opening or degradation of the heteroaromatic core.
Alkylation: After stirring for 15 minutes at 0 °C to ensure complete deprotonation, add Iodomethane (MeI, 1.2 eq) dropwise.
Causality & Expertise: MeI is a highly reactive, unhindered soft electrophile. The delocalized negative charge on the pyrazole ring leads to concurrent alkylation at both the N1 and N2 positions, inherently producing an isomeric mixture.
Quenching: After 2 hours of stirring, quench the reaction carefully with saturated aqueous NH₄Cl to neutralize any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3x).
Chromatographic Resolution: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and subject the crude residue to silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).
Causality & Expertise: The 1-methyl and 2-methyl isomers exhibit distinct dipole moments and steric profiles. The 2-methyl isomer (target) interacts differently with the polar silanol groups of the stationary phase compared to the 1-methyl byproduct, allowing for efficient baseline separation.
Fig 1: Regioselective N-methylation workflow and isomeric resolution.
A robust chemical protocol must be a self-validating system. To confirm the successful isolation of the 2-methyl isomer over the 1-methyl byproduct, Proton Nuclear Magnetic Resonance (¹H NMR) is employed as the primary diagnostic tool[2]. The absence of an N-H broad singlet (typically >10 ppm) confirms complete alkylation.
Table 2: ¹H NMR (500 MHz, MeOH-d₄) Data Summary
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Diagnostic Value
8.85
Singlet (s)
1H
Pyrazole C3-H
Downfield shift confirms the intact aromatic core.
8.59 - 8.61
Multiplet (m)
1H
Pyridine C5-H
Coupled to C6-H; confirms pyridine ring integrity.
7.98 - 7.99
Multiplet (m)
1H
Pyridine C6-H
Coupled to C5-H; confirms pyridine ring integrity.
4.40
Singlet (s)
3H
N2-CH₃
Confirms successful N-methylation at the 2-position.
Applications in Drug Discovery
The 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine scaffold is prominently featured in the development of cutting-edge therapeutics, specifically[2] and [3].
O-GlcNAcase (OGA) Inhibition in Tauopathies
In neurodegenerative diseases such as Alzheimer's, the hyperphosphorylation of the Tau protein leads to the formation of toxic neurofibrillary tangles. Tau protein modification is governed by a reciprocal relationship between O-GlcNAcylation and phosphorylation. By inhibiting the OGA enzyme, the removal of protective O-GlcNAc groups from Tau is blocked. This steric and electronic blockade prevents kinases from phosphorylating those same serine/threonine residues. Derivatives synthesized from the 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine building block exhibit potent OGA inhibitory activity, thereby stabilizing Tau in its non-pathogenic state[2].
Fig 2: OGA inhibition pathway preventing pathogenic Tau hyperphosphorylation.
Casein Kinase 1 Delta (CK1δ) Modulation
Similarly, this scaffold is a critical precursor for CK1δ modulators. CK1δ is a serine/threonine kinase that regulates various signaling pathways, including circadian rhythms and Wnt signaling. Modulators derived from the 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine intermediate are actively investigated for treating severe sleep disorders, neuroinflammation, and specific oncological profiles[3].
References
1., Google Patents.
2., Google Patents.
3., BuyersGuideChem.
A Technical Guide to 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine: Molecular Profile, Synthesis, and Applications in Medicinal Chemistry
Introduction The pyrazolopyridine scaffold is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry. Its unique electronic properties and rigid, planar geometry make it an ideal fra...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The pyrazolopyridine scaffold is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry. Its unique electronic properties and rigid, planar geometry make it an ideal framework for designing ligands that can interact with a wide array of biological targets. Specifically, isomers of the pyrazolo[4,3-b]pyridine family have demonstrated significant potential in oncology, with derivatives showing activity as potent kinase and topoisomerase inhibitors.[1][2][3]
This technical guide provides a comprehensive overview of a specific, functionalized derivative: 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine . This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth information on its molecular structure, physicochemical properties, synthetic strategies, and, most critically, its application as a versatile intermediate in the synthesis of novel therapeutic agents. The presence of a bromine atom at the C7 position provides a crucial reactive handle for elaboration and library development, making this compound a valuable building block in modern drug discovery campaigns.
Molecular Structure and Properties
Structural Elucidation
7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine consists of a fused bicyclic system where a pyrazole ring is merged with a pyridine ring. The "2H" designation indicates that the saturated nitrogen of the pyrazole ring is at position 2, which is substituted with a methyl group. The bromine atom is located at position 7 of the fused system.
Molecular Structure of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below. These properties are essential for experimental design, including reaction stoichiometry, purification, and analytical characterization.
The synthesis of pyrazolo[4,3-b]pyridines can be achieved through various routes, often involving the cyclization of a suitably substituted pyridine precursor. A common and effective method is the modified Japp-Klingemann reaction, which constructs the pyrazole ring onto a pre-existing pyridine core.[8] An alternative approach involves the intramolecular cyclization of a substituted aminopyridine derivative.
For the synthesis of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine, a plausible route starts from a 3-amino-4-bromopyridine derivative. The key transformation is the diazotization of the amino group followed by an intramolecular cyclization. The N-methylation of the pyrazole ring can be achieved either by using a methylated hydrazine equivalent during the cyclization or by post-synthetic N-alkylation of the corresponding 2H-pyrazolo[4,3-b]pyridine intermediate.
Exemplary Synthetic Protocol
While a specific protocol for the title compound is not widely published, a representative synthesis for the closely related 7-bromo-1H-pyrazolo[4,3-b]pyridine provides a validated template for the core ring formation.[9] The following protocol is adapted from this literature procedure and outlines the critical steps.
Causality of Experimental Choices:
Starting Material: N-(4-bromo-2-methylpyridin-3-yl)acetamide is used as the acetyl group serves as a protecting group and can facilitate the subsequent cyclization.
Reagents: Potassium acetate acts as a base, while acetic anhydride is used to promote the reaction conditions. Isopentyl nitrite is the diazotizing agent, which is crucial for initiating the cyclization cascade to form the pyrazole ring.
Solvent & Temperature: Toluene is a suitable high-boiling, non-polar solvent for this reaction. Heating to 85°C provides the necessary activation energy for the reaction to proceed efficiently.
General Synthetic Workflow for Pyrazolo[4,3-b]pyridines
Step-by-Step Methodology:
Reaction Setup: To a solution of N-(4-bromo-2-methylpyridin-3-yl)acetamide (1.0 eq) in toluene, add potassium acetate (1.2 eq) and acetic anhydride (3.0 eq).
Initiation: Stir the mixture for 15 minutes at room temperature. Add isopentyl nitrite (2.3 eq).
Cyclization: Heat the reaction mixture to 85°C and maintain for 4 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: Cool the reaction to room temperature. Partition the mixture between ethyl acetate and water. Separate the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue by silica gel column chromatography to yield the pyrazolopyridine product.[9]
Modification for 2-Methyl Isomer: To obtain the title compound, this procedure would require modification. A potential strategy involves the N-methylation of the resulting 7-bromo-1H-pyrazolo[4,3-b]pyridine using a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate) and a base (e.g., K₂CO₃ or NaH) in an appropriate solvent like DMF or acetonitrile.
Spectroscopic Characterization (Predicted)
¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the protons on the pyridine ring. A key diagnostic signal will be a singlet at approximately δ 4.0-4.3 ppm, integrating to 3H, which corresponds to the N-methyl group. The broad singlet corresponding to the N-H proton seen in the 1H-isomer would be absent.[9]
¹³C NMR: The spectrum should display 7 unique carbon signals, including those for the fused aromatic rings and the N-methyl group.
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity at [M]+ and [M+2]+. For the protonated molecule [M+H]+, signals would be expected at m/z 212 and 214.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N bond stretching in the aromatic system (around 1400-1600 cm⁻¹), and C-Br stretching (typically below 700 cm⁻¹).
Applications in Drug Discovery and Medicinal Chemistry
The Pyrazolo[4,3-b]pyridine Scaffold in Oncology
The pyrazolopyridine core is a cornerstone in the development of targeted cancer therapies. Its derivatives have been extensively investigated as inhibitors of critical cellular enzymes.
Kinase Inhibition: Compounds based on the pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of Monopolar spindle kinase 1 (Mps1), a key target in the treatment of aggressive tumors.[2]
Topoisomerase Inhibition: Other derivatives have shown significant activity as Topoisomerase IIα inhibitors, which are enzymes vital for regulating DNA topology during cell replication.[1][3] This mechanism is a clinically validated strategy for anticancer drug action.[11]
Role as a Chemical Intermediate
The primary utility of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine for drug development professionals lies in its role as a versatile synthetic intermediate. The bromine atom at the C7 position is a key functional handle that allows for the introduction of molecular diversity through a variety of powerful cross-coupling reactions, including:
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl or heteroaryl substituents.
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the introduction of various amino functionalities.
This strategic placement of the bromine atom allows chemists to rapidly generate libraries of novel compounds from a common core, which can then be screened for biological activity against various therapeutic targets.
Safety and Handling
A specific material safety data sheet (MSDS) for 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine is not widely available. However, related brominated heterocyclic compounds are often classified as harmful or toxic. For instance, the isomeric 7-Bromo-1H-pyrazolo[4,3-c]pyridine is classified as acutely toxic if swallowed (H301).[12] Therefore, this compound should be handled with appropriate care in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
Conclusion
7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine is a well-defined heterocyclic compound with significant potential in the field of medicinal chemistry. While its direct biological activity is not extensively documented, its true value lies in its utility as a functionalized building block. The combination of the biologically relevant pyrazolopyridine core and the synthetically versatile bromine handle makes it an ideal starting point for the development of novel, targeted therapeutics, particularly in the realm of oncology. This guide provides the foundational knowledge required for researchers to effectively synthesize, characterize, and strategically employ this compound in their drug discovery programs.
References
Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(06), 118-124.
PubChem. (n.d.). 7-bromo-2H,3H-[5][9]dioxino[2,3-b]pyridine. Retrieved from [Link]
Institute of Molecular and Translational Medicine. (2021, November 8). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines.
PubChemLite. (n.d.). 7-bromo-1-methyl-pyrazolo[4,3-b]pyridine. Retrieved from [Link]
PrepChem. (n.d.). Synthesis of 7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepine-2-thione. Retrieved from [Link]
Shilin, S. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
PubChem. (n.d.). 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. Retrieved from [Link]
ResearchGate. (2025, October 13). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
MDPI. (2022, May 19). (E)-4-(2-(7-Bromo-[9][12][13]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline.
Eldehna, W. M., et al. (2025, November 15). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
BuyersGuideChem. (n.d.). Supplier CAS No 1350648-87-1. Retrieved from [Link]
PubMed. (2023, May 5). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. Retrieved from [Link]
Benchchem. (n.d.). Spectroscopic and Structural Elucidation of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine: A Technical Guide.
Eldehna, W. M., et al. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals.
MDPI. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3).
A Comprehensive Technical Guide to 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a detailed overview of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of significant interest i...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its chemical identity, structural characteristics, and the broader context of the pyrazolo[4,3-b]pyridine scaffold in drug discovery. While specific experimental data for this particular isomer is limited in publicly accessible literature, this guide synthesizes available information and provides expert insights into its expected properties and potential applications.
Core Chemical Identifiers
Accurate identification of a chemical entity is paramount for research and development. The following table summarizes the key identifiers for 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine.
Note: While the CAS number is confirmed, some identifiers like SMILES and InChI are predicted based on the known structure, as dedicated database entries with this information are scarce.
The Pyrazolo[4,3-b]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazolo[4,3-b]pyridine core is a fused bicyclic heterocycle that has garnered significant attention in the field of drug discovery. Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, making it a "privileged scaffold."[2][3] Derivatives of this scaffold have been investigated for a multitude of therapeutic applications.
The diverse biological activities of pyrazolo[4,3-b]pyridine derivatives include their roles as:
Anticancer Agents: These compounds have shown potential in inhibiting various kinases involved in cancer progression.[4][5]
Antimicrobial Agents: Certain derivatives have demonstrated activity against bacterial strains.
Anti-inflammatory and Analgesic Agents: The scaffold has been explored for its potential to modulate inflammatory pathways.[6]
Central Nervous System (CNS) Agents: Some derivatives have been investigated for their effects on the CNS.[7]
The versatility of the pyrazolo[4,3-b]pyridine system stems from the ability to introduce a variety of substituents at different positions around the bicyclic core, allowing for the fine-tuning of its physicochemical properties and biological activity.[3]
Caption: Core structure of the pyrazolo[4,3-b]pyridine ring system.
Synthesis Strategies for the Pyrazolo[4,3-b]pyridine Ring System
One common approach involves the reaction of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[9] Another powerful method is the intramolecular cyclization of a suitably functionalized aminopyridine derivative.
A relevant synthetic route for a related isomer, 7-bromo-1H-pyrazolo[4,3-b]pyridine, has been described, which starts from N-(4-bromo-2-methylpyridin-3-yl)acetamide.[10] This suggests that a potential route to the 2-methyl isomer could involve a similar strategy with subsequent N-methylation, where regioselectivity would be a key challenge to address.
General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of substituted pyrazolo[4,3-b]pyridines.
Physicochemical Properties and Spectroscopic Analysis
Detailed experimental data for 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine are not widely published. However, based on the structure and data from analogous compounds, we can predict its key physicochemical and spectroscopic characteristics.
Physicochemical Properties (Predicted)
Property
Predicted Value
Notes
LogP
~2.5 - 3.5
Indicates moderate lipophilicity, suggesting potential for good membrane permeability.
Topological Polar Surface Area (TPSA)
~28 Ų
Suggests good potential for oral bioavailability based on TPSA criteria.
Hydrogen Bond Donors
0
The N-methylation removes the hydrogen bond donor present in the 1H-isomer.
Hydrogen Bond Acceptors
3
The nitrogen atoms in the ring system can act as hydrogen bond acceptors.
Rotatable Bonds
0
The rigid fused ring system contributes to a defined conformation.
Spectroscopic Analysis (Predicted)
1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl group. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atoms in the pyridine ring.
Aromatic Protons: Signals are expected in the range of δ 7.0-8.5 ppm. The coupling patterns will be informative for assigning the specific protons.
N-Methyl Protons: A singlet is anticipated around δ 3.5-4.0 ppm.
13C NMR Spectroscopy
The carbon NMR spectrum should display seven unique signals corresponding to the seven carbon atoms in the molecule.
Aromatic Carbons: Resonances are expected in the downfield region (δ 110-160 ppm). The carbon atom attached to the bromine (C7) will likely be significantly shifted.
N-Methyl Carbon: A signal is expected in the aliphatic region (δ 30-40 ppm).
Mass Spectrometry
The mass spectrum will be characterized by a molecular ion peak (M+) and a prominent M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a bromine-containing compound. Fragmentation patterns would likely involve the loss of the bromine atom and potentially the methyl group.
Applications in Drug Discovery and Development
Given the established biological activities of the pyrazolo[4,3-b]pyridine scaffold, 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine represents a valuable building block for the synthesis of novel therapeutic agents. The bromine atom at the 7-position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents to explore the structure-activity relationship (SAR).[11]
The N-methylation at the 2-position, as opposed to the 1-position, can significantly impact the molecule's three-dimensional shape, solubility, and metabolic stability, potentially offering advantages in drug design.
Potential Therapeutic Targets:
The pyrazolo[4,3-b]pyridine scaffold has been shown to interact with various enzyme families, particularly kinases.[4] Therefore, derivatives of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine could be explored as inhibitors of:
Cyclin-Dependent Kinases (CDKs): Important targets in cancer therapy.
Tyrosine Kinases: Implicated in various signaling pathways related to cell growth and proliferation.
Other Kinases: Involved in inflammatory and neurodegenerative diseases.
Caption: The role of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine in a typical drug discovery pipeline.
Safety and Handling
As with any chemical reagent, 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal guidelines, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. A related compound, 7-Bromo-1H-pyrazolo[4,3-c]pyridine, is classified as acutely toxic if swallowed.[12]
Conclusion
7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While specific experimental data for this isomer is currently sparse, the well-documented importance of the pyrazolo[4,3-b]pyridine scaffold provides a strong rationale for its use in the development of novel therapeutics. The strategic placement of the bromine atom and the N-methyl group offers chemists a versatile platform for creating diverse libraries of compounds for biological screening against a range of therapeutic targets. Further research into the synthesis, properties, and biological activity of this specific isomer is warranted to fully unlock its potential.
Pyrazolo[4,3-b]pyridine Scaffold: A Privileged Intermediate in Modern Drug Discovery
Executive Summary The pyrazolo[4,3-b]pyridine bicyclic system has emerged as a highly versatile and privileged scaffold in medicinal chemistry. Recognized primarily as a purine bioisostere, this heterocycle provides an o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazolo[4,3-b]pyridine bicyclic system has emerged as a highly versatile and privileged scaffold in medicinal chemistry. Recognized primarily as a purine bioisostere, this heterocycle provides an optimal structural framework for targeting the ATP-binding pockets of various kinases, as well as allosteric sites of G-protein-coupled receptors (GPCRs) and phosphodiesterases (PDEs). This technical guide explores the structural rationale, step-by-step synthetic methodologies, and pharmaceutical applications of the pyrazolo[4,3-b]pyridine core, providing actionable insights for drug development professionals.
The design of small-molecule inhibitors often relies on mimicking endogenous ligands. The pyrazolo[4,3-b]pyridine scaffold is strategically utilized to mimic the adenine ring of ATP[1].
Why Pyrazolo[4,3-b]pyridine over Indazole?
While indazoles are common, the incorporation of a nitrogen atom in the pyridine ring of the pyrazolo[4,3-b]pyridine system introduces a critical hydrogen-bond acceptor. This nitrogen can engage in direct or water-mediated hydrogen bonding with the hinge region residues of kinases (such as Met1160 in c-Met or specific residues in FLT3/CDK4)[1][2]. Furthermore, the distinct electron distribution across the aza-indazole core alters the pKa and lipophilicity of the molecule, often resulting in improved metabolic stability and aqueous solubility compared to highly lipophilic carbocyclic analogs[1].
Logical relationship of pyrazolo[4,3-b]pyridine binding within kinase ATP pockets.
Synthetic Workflow & Self-Validating Protocols
The synthesis of pyrazolo[4,3-b]pyridines typically proceeds via two main pathways: the annulation of a pyridine fragment onto an amino-substituted pyrazole, or the annulation of a pyrazole ring onto a functionalized pyridine core[3]. The latter is often preferred for pharmaceutical intermediates due to the commercial availability of substituted 3-nitropyridines or 3-amino-2-chloropyridines.
Causality in Reagent Selection
When cyclizing azo-compounds or hydrazones to form the pyrazolo[4,3-b]pyridine core, the choice of base is critical. Strong nucleophilic bases like NaOH or MeONa often cause notable side reactions, such as the unwanted cleavage or transesterification of ester groups present on the intermediate[3]. Therefore, milder nucleophilic bases, such as DABCO (1,4-diazabicyclo[2.2.2]octane) or secondary amines, are selected. These reagents cleanly drive the deacylation and subsequent cyclization without degrading sensitive functional groups[3].
Step-by-step synthetic workflow for pyrazolo[4,3-b]pyridine intermediates.
Step-by-Step Methodology: Synthesis of Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
This protocol is designed as a self-validating system, incorporating in-process checks to ensure structural integrity.
Diazotization : Dissolve the starting 3-amino-2-chloropyridine derivative in an acidic medium (e.g., aqueous HCl). Cool the mixture to 0–5 °C. Slowly add an aqueous solution of sodium nitrite (
).
Validation Check: Use starch-iodide paper to confirm the presence of excess nitrous acid (turns blue-black), indicating complete diazotization.
Coupling : React the resulting diazonium salt with a suitable keto ester (e.g., ethyl 2-chloroacetoacetate) in the presence of pyridine to afford the azo-compound intermediate[3].
Validation Check: Monitor via Thin-Layer Chromatography (TLC). The disappearance of the diazonium salt and the emergence of a highly colored (often red/orange) azo spot confirms successful coupling.
Cyclization : Dissolve the azo-compound in a polar aprotic solvent. Add a mild nucleophilic base (e.g., DABCO). Stir the reaction mixture at 40 °C for 45–60 minutes. The reaction proceeds via an N-acetyl hydrazone intermediate, which subsequently cyclizes[3].
Causality: Maintaining the temperature at 40 °C ensures the complete conversion of the N-acetyl hydrazone intermediate to the target pyrazolo[4,3-b]pyridine without thermal degradation.
Quenching & Extraction : Quench the reaction with aqueous HCl to neutralize the base. Extract the aqueous layer with ethyl acetate (EA). Dry the organic phase over anhydrous
and concentrate under reduced pressure.
Final Validation : Purify via flash chromatography. Validate the final structure using
NMR, NMR, and High-Resolution Mass Spectrometry (HRMS).
Expected NMR Signatures: A distinct singlet around
9.60–9.65 ppm corresponding to the highly deshielded pyridine proton adjacent to the nitro group[3].
Biological Applications & Quantitative Data
The pyrazolo[4,3-b]pyridine scaffold has been successfully integrated into numerous clinical and preclinical candidates targeting oncology, neurology, and immunology.
Oncology: Kinase Inhibition
Because of its U-shaped conformation and optimal hinge-binding geometry, the scaffold is highly effective in dual FLT3/CDK4 inhibitors for Acute Myeloid Leukemia (AML) and c-Met (HGFR) inhibitors[1][2]. For instance, compound 23k, a 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivative, demonstrated a 67% tumor growth inhibition rate in MV4-11 xenograft models[2].
Neurology: GPCRs and PDEs
Beyond kinases, the scaffold is utilized in Central Nervous System (CNS) drug discovery. VU0418506 is a highly selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), developed for Parkinson's disease[4]. Additionally, 1H-pyrazolo[4,3-b]pyridines have been patented as potent Phosphodiesterase 1 (PDE1) inhibitors for treating neurodegenerative disorders like Alzheimer's and psychiatric conditions like ADHD[5][6].
The pyrazolo[4,3-b]pyridine scaffold is far more than a simple structural building block; it is a finely tuned instrument for molecular recognition. By carefully selecting synthetic pathways—such as utilizing mild bases to preserve functional groups during cyclization—medicinal chemists can efficiently generate diverse libraries of these heterocycles. Whether acting as a purine bioisostere in the ATP pocket of kinases or modulating allosteric sites in GPCRs, its unique electronic properties and hydrogen-bonding capabilities make it an indispensable intermediate in the modern pharmaceutical pipeline.
References
Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. PubMed.[Link]
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. MDPI.[Link]
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH.[Link]
Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). PubMed.[Link]
A Comprehensive Technical Guide to 7-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine Derivatives: Synthesis, and Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its d...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth review of a specific, yet underexplored, subclass: the 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine derivatives. While direct literature on this exact scaffold is limited, this guide synthesizes information from closely related pyrazolopyridine analogs to provide a comprehensive overview of the synthetic strategies, potential biological activities, and structure-activity relationships. By presenting a detailed analysis of the broader pyrazolopyridine landscape, this document aims to equip researchers with the foundational knowledge and practical methodologies to explore the therapeutic potential of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine derivatives, particularly in the realm of kinase inhibition for anti-cancer therapy.
Introduction: The Prominence of the Pyrazolo[4,3-b]pyridine Scaffold
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and nitrogen-containing fused ring systems are of particular importance.[1] Among these, the pyrazolopyridine core, an isostere of purine, has emerged as a critical pharmacophore in the design of novel therapeutic agents. The unique electronic and steric properties of this scaffold allow for diverse interactions with various biological targets.
The pyrazolo[4,3-b]pyridine isomer, in particular, has been identified as a key structural motif in a range of biologically active molecules. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including but not limited to, inhibition of protein kinases, topoisomerase II, and antimicrobial effects.[2][3] The strategic placement of substituents on the pyrazolo[4,3-b]pyridine core can significantly influence the potency, selectivity, and pharmacokinetic properties of the resulting compounds.
This guide focuses on the 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine core, a scaffold that combines several key features to enhance its drug-like properties. The bromine atom at the 7-position can serve as a handle for further functionalization through cross-coupling reactions, allowing for the exploration of a wide chemical space. The methyl group at the 2-position of the pyrazole ring can modulate the compound's metabolic stability and binding affinity to target proteins. The strategic combination of these features makes the 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine scaffold a highly attractive starting point for the development of novel drug candidates.
Synthetic Strategies for 7-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine Derivatives
The synthesis of the 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine core can be approached in a stepwise manner, beginning with the construction of the parent 7-bromo-1H-pyrazolo[4,3-b]pyridine, followed by regioselective methylation.
Synthesis of the Core Scaffold: 7-Bromo-1H-pyrazolo[4,3-b]pyridine
A common and effective method for the synthesis of the 7-bromo-1H-pyrazolo[4,3-b]pyridine core involves the cyclization of a suitably substituted pyridine precursor. One reported method starts from N-(4-bromo-2-methylpyridin-3-yl)acetamide.[4] The reaction proceeds through an intramolecular cyclization facilitated by the use of a nitrite source.
Experimental Protocol: Synthesis of 7-Bromo-1H-pyrazolo[4,3-b]pyridine [4]
Reaction Setup: To a solution of N-(4-bromo-2-methylpyridin-3-yl)acetamide (1.0 eq) in toluene, add potassium acetate (1.2 eq) and acetic anhydride (3.0 eq).
Initiation: Stir the mixture for 15 minutes at room temperature.
Cyclization: Add isopentyl nitrite (2.3 eq) and heat the reaction mixture to 85°C for 4 hours.
Work-up: Cool the reaction to room temperature and partition between ethyl acetate and water.
Extraction: Separate the organic layer, dry over anhydrous MgSO4, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography using a methanol:dichloromethane gradient (e.g., 3:97) to afford 7-bromo-1H-pyrazolo[4,3-b]pyridine as a solid.
Synthetic scheme for 7-bromo-1H-pyrazolo[4,3-b]pyridine.
N-Methylation of the Pyrazole Ring
With the 7-bromo-1H-pyrazolo[4,3-b]pyridine core in hand, the next crucial step is the regioselective methylation of the pyrazole nitrogen. The pyrazole ring has two nitrogen atoms, and alkylation can potentially occur at either position. However, the reaction conditions can be optimized to favor the formation of the desired 2-methyl isomer. Generally, the use of a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a suitable base will yield a mixture of N1 and N2 methylated products. The separation of these isomers can often be achieved by chromatography.
Proposed Experimental Protocol: N-Methylation of 7-Bromo-1H-pyrazolo[4,3-b]pyridine
Reaction Setup: To a solution of 7-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq).
Methylation: Stir the mixture at room temperature for 30 minutes, then add methyl iodide (1.2 eq) dropwise.
Reaction: Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to separate the 1-methyl and 2-methyl isomers.
Further Derivatization
The 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine scaffold is a versatile platform for the synthesis of a diverse library of compounds. The bromine atom at the 7-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position, enabling a thorough exploration of the structure-activity relationship.
Potential Biological Activities and Therapeutic Applications
While specific biological data for 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine derivatives are not extensively reported, the broader class of pyrazolopyridines has been shown to exhibit a range of promising biological activities, with a particular emphasis on kinase inhibition.
Kinase Inhibition
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] The pyrazolopyridine scaffold has been identified as a privileged "hinge-binding" motif in many kinase inhibitors.[2] The nitrogen atoms in the pyrazole and pyridine rings can form key hydrogen bond interactions with the hinge region of the kinase active site, a critical interaction for potent inhibition.
Various pyrazolopyridine derivatives have been reported as inhibitors of a wide range of kinases, including:
Tropomyosin receptor kinases (TRKs): A family of receptor tyrosine kinases that are attractive targets for cancer therapy. Pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to inhibit TRKA with IC50 values in the nanomolar range.
Pim kinases: Serine/threonine kinases that are overexpressed in several types of cancer. Pyrazolo[3,4-c]pyridine derivatives have been identified as potent pan-Pim kinase inhibitors.[2]
Activin receptor-like kinase 5 (ALK5): A key signaling molecule in the transforming growth factor-beta (TGF-β) pathway, which is implicated in cancer and fibrosis. 7-substituted-pyrazolo[4,3-b]pyridines have been developed as potent ALK5 inhibitors.[5]
TAM and MET kinases: Receptor tyrosine kinases involved in cell proliferation, survival, and migration. Pyrazolo[3,4-b]pyridine compounds have been developed as inhibitors of these kinases.[6]
Other kinases: The pyrazolopyridine scaffold has also been utilized to develop inhibitors of Fms-like tyrosine kinase 3 (FLT3), cyclin-dependent kinases (CDKs), and Rho-associated coiled-coil containing protein kinases (ROCKs).[7]
Given the established role of the pyrazolopyridine core as a kinase hinge-binder, it is highly probable that 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine derivatives will also exhibit kinase inhibitory activity. The 7-position offers a vector for introducing substituents that can interact with the solvent-exposed region of the kinase active site, thereby influencing potency and selectivity.
Potential mechanism of action for pyrazolopyridine derivatives.
Topoisomerase II Inhibition
Topoisomerase II is an essential enzyme involved in DNA replication and transcription, making it a validated target for anti-cancer drugs.[3][8] Several studies have reported that pyrazolo[3,4-b]pyridine derivatives can act as potent topoisomerase II inhibitors, inducing DNA damage and apoptosis in cancer cells.[3][8] This activity provides another exciting avenue for the therapeutic application of the 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine scaffold.
Antibacterial Activity
The emergence of antibiotic-resistant bacteria is a major global health threat. Pyrazolo[3,4-b]pyridines have been investigated for their antibacterial properties and have shown moderate activity against a range of bacterial species.[9] This suggests that the 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine scaffold could also be explored for the development of novel antibacterial agents.
Structure-Activity Relationship (SAR) Insights
While a detailed SAR study for the specific 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine scaffold is not available, valuable insights can be drawn from the extensive research on related pyrazolopyridine derivatives.
Table 1: Representative Biological Activities of Pyrazolopyridine Derivatives
Key SAR observations from related pyrazolopyridine series include:
Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring can significantly impact biological activity. For instance, in a series of pyrazolo[3,4-b]pyridine-based topoisomerase II inhibitors, the presence of hydroxyl and methoxy groups on a phenyl substituent at the 4-position was found to be crucial for potent anti-proliferative activity.[8]
Substituents on the Pyrazole Ring: The N1 and N2 positions of the pyrazole ring are important for modulating the pharmacokinetic properties and target engagement of the molecule. Methylation at the N1 position of a pyrazolo[3,4-b]pyridine series resulted in a complete loss of activity against FGFR, highlighting the importance of the NH for hydrogen bonding.[2]
The 7-Position: As previously mentioned, the 7-position of the pyrazolo[4,3-b]pyridine core provides a key point for diversification. The introduction of various functionalities at this position can be used to fine-tune the compound's properties, such as solubility, cell permeability, and target selectivity.
Future Perspectives and Conclusion
The 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine scaffold represents a promising, yet largely unexplored, area of medicinal chemistry. The synthetic accessibility of this core, coupled with the vast biological potential of the broader pyrazolopyridine class, makes it a highly attractive starting point for the development of novel therapeutic agents.
Future research in this area should focus on:
Library Synthesis: The development of a diverse library of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine derivatives with various substituents at the 7-position.
Biological Screening: A comprehensive biological evaluation of the synthesized compounds against a panel of kinases, as well as other relevant targets such as topoisomerase II and bacterial enzymes.
Detailed SAR Studies: A thorough investigation of the structure-activity relationships to guide the optimization of lead compounds.
In Vivo Evaluation: The progression of promising candidates into preclinical in vivo models to assess their efficacy and safety.
References
Current time information in Pasuruan, ID. (n.d.).
SciELO. (n.d.). Highly regioselective synthesis and bromination 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Retrieved from [Link]
National Center for Biotechnology Information. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PubMed Central. Retrieved from [Link]
ResearchGate. (2025). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[3,4-b]pyridin-4-ones as a New Class of Topoisomerase II Inhibitors. PubMed. Retrieved from [Link]
MDPI. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Retrieved from [Link]
National Center for Biotechnology Information. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. PubMed Central. Retrieved from [Link]
National Center for Biotechnology Information. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. Retrieved from [Link]
Semantic Scholar. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]
Purdue University. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Retrieved from [Link]
ResearchGate. (n.d.). Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines. Retrieved from [Link]
National Center for Biotechnology Information. (2026). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). PubMed. Retrieved from [Link]
Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
Google Patents. (n.d.). WO2020047184A1 - PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS AS INHIBITORS OF TAM AND MET KINASES.
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Retrieved from [Link]
National Center for Biotechnology Information. (2017). Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. PubMed. Retrieved from [Link]
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
National Center for Biotechnology Information. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. PubMed. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central. Retrieved from [Link]
ResearchGate. (n.d.). Structure–activity relationship (SAR) for pyrazole derivatives. Retrieved from [Link]
A Technical Guide to the Commercial Sourcing of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine for Research and Development
Introduction The pyrazolo[4,3-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine makes it an attractive framework for designing ligands...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The pyrazolo[4,3-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine makes it an attractive framework for designing ligands that can interact with a wide array of biological targets. These compounds have been investigated for their potential as kinase inhibitors, anti-cancer agents, and antibacterials. For researchers and drug development professionals, securing a reliable source of well-characterized derivatives of this scaffold is a critical first step in the discovery pipeline.
This guide provides a comprehensive technical overview of the commercial availability, suppliers, and key chemical data for a specific and valuable building block: 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine . The strategic placement of the bromine atom offers a versatile handle for further chemical modification, typically through cross-coupling reactions, while the N-methyl group directs regioselectivity and modifies solubility, making this a highly valuable intermediate for library synthesis and lead optimization.
Chemical Identity and Properties
Correctly identifying the target molecule is paramount to successful procurement and research. Confusion between isomers is a common pitfall, and researchers must verify the unique Chemical Abstracts Service (CAS) number before ordering.
Caption: 2D Structure of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine
Commercial Availability and Sourcing
The availability of this specific isomer is limited to specialty chemical suppliers who focus on providing building blocks for research and development.
Sourcing Strategy Workflow
A systematic approach to sourcing specialty chemicals is crucial to avoid project delays and ensure the quality of starting materials. The following workflow is recommended:
Caption: Recommended workflow for sourcing research chemicals.
Confirmed Suppliers
The following supplier has been identified for 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine under its correct CAS number. Researchers should always request a certificate of analysis (CoA) to verify purity and identity upon ordering.
Supplier
CAS Number
Product Name
Amadis Chemical Company Limited
1350648-87-1
7-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine
Note: This information is based on publicly available supplier catalogs. Availability and stock levels are subject to change. It is advisable to contact the supplier directly for current information.
Isomer and Analogue Considerations
A search for pyrazolopyridines will often yield multiple isomers. It is critical to distinguish the target molecule from close relatives which may have different reactivity and biological activity. For example, searches frequently identify:
7-Bromo-1H-pyrazolo[4,3-b]pyridine (CAS 1256806-33-3): The unmethylated parent compound.
7-Bromo-1H-pyrazolo[4,3-c]pyridine (CAS 1256821-58-5): A different ring fusion isomer.
3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 116855-03-9): A constitutional isomer with different substituent positions.[2]
Always use the CAS number 1350648-87-1 to ensure you are sourcing the correct 2-methyl-2H-pyrazolo[4,3-b] isomer.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine was not found in the search results, data for the closely related isomer, 7-Bromo-1H-pyrazolo[4,3-c]pyridine (CAS 1256821-58-5), indicates significant hazards. Researchers should handle the target compound with similar precautions until specific data is available.
Hazard Profile for Isomer (CAS 1256821-58-5):
Pictogram: GHS06 (Skull and crossbones)
Signal Word: Danger
Hazard Statement: H301 (Toxic if swallowed)
Precautionary Statement: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician)
Recommended Handling Procedures:
Use personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[3][4]
Handle the compound in a well-ventilated area or a chemical fume hood.[3]
Avoid inhalation of dust and contact with skin and eyes.[3]
7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine is a valuable but specialized chemical building block for drug discovery and medicinal chemistry. Its commercial availability is limited, requiring careful supplier identification and rigorous verification of its chemical identity via its CAS number. Due to the potential toxicity of this chemical class, strict adherence to safety protocols is mandatory. By following a structured sourcing and validation workflow, research organizations can effectively procure this key intermediate for their discovery programs.
References
Amadis Chemical Company Limited. Supplier for CAS No 1350648-87-1. BuyersGuideChem. [Link]
BuyersGuideChem. Supplier CAS No 1350648-87-1. BuyersGuideChem. [Link]
Application Note: Precision Suzuki-Miyaura Coupling of 7-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine
[1] Executive Summary & Chemical Context[2][3][4][5][6][7] The 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., CDK,...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Chemical Context[2][3][4][5][6][7]
The 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., CDK, GSK-3
) and phosphodiesterase modulators.[1] While the pyrazolo[4,3-b]pyridine core offers excellent pharmacological properties, the 7-position bromide presents specific synthetic challenges due to its electronic environment and proximity to the bridgehead carbon.[1]
This Application Note provides a validated, self-consistent guide for performing Suzuki-Miyaura cross-couplings on this specific substrate. Unlike generic pyridine protocols, this guide addresses the unique regiochemical stability of the 2-methyl isomer and provides two distinct catalytic systems: a Robust Standard Protocol for simple aryl boronates and a High-Performance Protocol for sterically hindered or heteroaryl coupling partners.[1]
Substrate Analysis
Electronic Deactivation: The 7-position is
to the pyridine nitrogen (N4) and adjacent to the ring fusion (C7a).[1] It is electronically similar to a 3-bromopyridine but slightly more electron-rich due to the electron-donating effect of the fused pyrazole ring.[1]
Catalyst Poisoning: The pyridine nitrogen (N4) is a competent ligand for Palladium(0). Without bulky ligands on the metal center, substrate inhibition can stall the reaction.
Regio-Stability: The 2-methyl substituent locks the pyrazole tautomer, preventing N-H deprotonation issues common in 1H-analogs.[1] However, correct isomeric identification (N2-Me vs. N1-Me) is critical prior to coupling.[1]
Decision Matrix: Selecting the Right Conditions
Do not guess. Use this logic flow to select the appropriate protocol for your specific boronic acid/ester partner.
Figure 1: Strategic selection of reaction conditions based on boronic acid stability and steric demand.[1]
Experimental Protocols
Protocol A: The "Workhorse" Condition (Standard)
Best for: Phenylboronic acids, substituted phenyls (4-OMe, 3-Cl), and stable heteroaryls.[1]
Mechanism: The bidentate dppf ligand creates a wide bite angle, stabilizing the Pd(0) species while remaining labile enough for oxidative addition.
Charge: To a reaction vial equipped with a magnetic stir bar, add the 7-bromo substrate, boronic acid, and Pd(dppf)Cl₂.
Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
Solvation: Add degassed 1,4-dioxane via syringe, followed by degassed 2M Na₂CO₃.
Reaction: Heat the mixture to 90°C in an oil bath or heating block. Stir vigorously (800 rpm).
Monitoring: Check LCMS at 2 hours. Most reactions reach >95% conversion within 4–6 hours.[1]
Workup: Cool to RT. Dilute with EtOAc and water.[1] Filter through a pad of Celite to remove Pd black.[1] Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
Protocol B: The "High-Performance" Condition (Advanced)
Best for: 2-Pyridyl boronates, Indoles, ortho-substituted aryls, and substrates prone to catalyst poisoning.[1]
Mechanism: The Buchwald dialkylbiaryl phosphine ligand (XPhos) is extremely bulky, preventing the pyridine nitrogen of the substrate from coordinating to the Pd center (poisoning) and facilitating reductive elimination of bulky partners.
Switch base to K₃PO₄ or Cs₂CO₃ (anhydrous) and reduce water content.[1]
Mechanistic Visualization
The following diagram illustrates the catalytic cycle specific to this scaffold, highlighting the critical "Danger Zone" where the pyridine nitrogen can sequester the catalyst.
Figure 2: Catalytic cycle showing the risk of off-cycle catalyst sequestration by the substrate's pyridine nitrogen.[1]
References & Validation
The protocols defined above are synthesized from high-fidelity patent literature regarding kinase inhibitors and established organometallic methodology.
Primary Substrate Synthesis & Reactivity:
WO2022058920A1.[1][3] "Casein kinase 1 delta modulators." (2022).[1][4] This patent explicitly describes the synthesis of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine (Scheme 29) and subsequent Suzuki couplings (Scheme 30) using XPhos Pd G3 and Pd(dppf)Cl2.[1]
Surry, D. S., & Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2, 27-50.[1] (Explains the utility of XPhos/SPhos for inhibiting pyridine coordination).
Application Note: A Streamlined, High-Efficiency Protocol for the Microwave-Assisted Synthesis of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine
Abstract: This application note provides a comprehensive, field-proven guide for the synthesis of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine, a heterocyclic scaffold of significant interest to medicinal chemists and dru...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
This application note provides a comprehensive, field-proven guide for the synthesis of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine, a heterocyclic scaffold of significant interest to medicinal chemists and drug development professionals.[1] The pyrazolo[4,3-b]pyridine core is a key pharmacophore found in numerous biologically active agents.[2] This protocol leverages the transformative power of microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times, improve yields, and enhance product purity compared to conventional thermal methods.[3][4] We will delve into the fundamental principles of microwave chemistry, present a detailed and optimized two-step synthetic protocol, and outline the critical safety and operational parameters necessary for successful and reproducible execution.
Part 1: The Rationale for Microwave-Assisted Synthesis
Conventional synthesis of N-heterocycles often involves prolonged reaction times at high temperatures, which can lead to the formation of undesirable byproducts and decomposition of sensitive materials.[5][6] Microwave-assisted synthesis offers a paradigm shift from this classical approach.
The Mechanism of Dielectric Heating:
Unlike conventional methods that rely on slow conductive heating from an external source, microwave energy interacts directly with polar molecules within the reaction mixture.[6][7] This interaction occurs via two primary mechanisms:
Dipolar Polarization: Polar molecules, such as the solvents and reagents in our synthesis, possess permanent dipole moments. When subjected to the high-frequency oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[5][6] This rapid, continuous reorientation creates intense molecular friction, which translates directly into thermal energy.[8]
Ionic Conduction: If ionic species are present, they will migrate through the solution under the influence of the electric field. The resistance to this flow results in collisions and generates heat.[9]
This process, known as dielectric heating, leads to rapid, uniform, and "in-core" heating of the reaction medium, bypassing the slow thermal conductivity of the vessel walls.[6][7] The result is a dramatic acceleration of reaction kinetics, often reducing multi-hour or multi-day syntheses to mere minutes.[3]
Key Advantages for Heterocycle Synthesis:
Rate Enhancement: Reactions reach target temperatures almost instantaneously, overcoming high activation energy barriers efficiently.[5]
Improved Yields and Purity: The significant reduction in reaction time minimizes the opportunity for side reactions and thermal degradation of products.[3]
Green Chemistry: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.[4][9]
Reproducibility: Modern laboratory microwave reactors provide precise control over temperature, pressure, and power, ensuring high run-to-run consistency.[10]
Part 2: A Validated Synthetic Pathway
The synthesis of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine is strategically designed as a two-step process, with each step optimized for microwave irradiation. This approach ensures high conversion and simplifies purification.
Workflow Overview:
The synthesis begins with the cyclization of a commercially available aminopyridine derivative to form the core 1H-pyrazolo[4,3-b]pyridine ring system. This intermediate is then selectively N-methylated in a subsequent microwave-assisted step to yield the final product.
Application Note: Protocol for the N-Methylation and Isolation of 7-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine
Executive Summary The functionalization of fused bicyclic pyrazoles is a critical gateway in the development of novel therapeutics and agrochemicals. Specifically, the N-methylation of 7-bromo-1H-pyrazolo[4,3-b]pyridine...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of fused bicyclic pyrazoles is a critical gateway in the development of novel therapeutics and agrochemicals. Specifically, the N-methylation of 7-bromo-1H-pyrazolo[4,3-b]pyridine is a foundational transformation used to generate rigidified scaffolds for kinase inhibitors and other targeted ligands[1],[2]. However, the ambident nature of the pyrazole ring inherently leads to regioselectivity challenges, typically yielding a mixture of N1-methyl and N2-methyl regioisomers[3].
This application note provides a field-proven, self-validating protocol for the synthesis, chromatographic separation, and analytical verification of the target 2-methyl isomer: 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine . By understanding the mechanistic causality behind the reagent selection and reaction conditions, researchers can reliably scale and optimize this workflow.
Mechanistic Rationale & Causality
To achieve successful N-methylation, the relatively acidic pyrazole N-H proton (pKa ~ 14) must first be removed.
Deprotonation Dynamics: We utilize Sodium Hydride (NaH) as the base[1]. NaH affords irreversible, quantitative deprotonation by evolving hydrogen gas, driving the equilibrium entirely toward the highly nucleophilic pyrazolide anion. The reaction is initiated at 0 °C to control the exothermic nature of the acid-base reaction and prevent premature degradation of the starting material.
Regiochemical Alkylation: The resulting pyrazolide anion is an ambident nucleophile with electron density distributed across both the N1 and N2 positions. Upon the introduction of Methyl Iodide (MeI)—a highly reactive
electrophile—alkylation occurs at both nitrogen atoms.
Steric vs. Electronic Control: The N1 position is adjacent to the fused pyridine ring and the bulky C7-bromine atom, imposing significant steric hindrance. Despite this, electronic factors often lead to a thermodynamic mixture of both 1-methyl and 2-methyl isomers[3]. Because standard
alkylation with MeI lacks absolute regiocontrol, the protocol relies on downstream differential polarity for isolation. The N2-methyl isomer possesses a distinct dipole moment compared to the N1-isomer, enabling robust separation via normal-phase silica gel chromatography.
Experimental Workflow
Workflow for the N-methylation and chromatographic isolation of the 2-methyl pyrazole regioisomer.
Phase 1: Anion Generation & Alkylation
Note: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).
Substrate Dissolution: Dissolve 7-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv, e.g., 1.0 g, 5.05 mmol) in anhydrous Tetrahydrofuran (THF) (15 mL) in a round-bottom flask[1].
Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.
Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv, e.g., 303 mg, 7.58 mmol) in small portions[1].
Self-Validation Checkpoint: Observe the reaction. The evolution of
gas bubbles confirms active deprotonation. Stir at 0 °C for 15–30 minutes until gas evolution completely ceases, validating the quantitative formation of the pyrazolide anion.
Methylation: Add Methyl Iodide (MeI, 1.5 equiv, e.g., 1.07 g, 7.58 mmol) dropwise via a gas-tight syringe[1].
Propagation: Remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (
°C) and stir for an additional 2 to 4 hours.
Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc, UV 254 nm). The starting material spot should disappear, replaced by two distinct, closely eluting spots representing the N1 and N2 regioisomers.
Phase 2: Quenching & Liquid-Liquid Extraction
Quench: Cool the flask back to 0 °C. Carefully add cold distilled water (10 mL) dropwise to quench any unreacted NaH.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (EtOAc) (
mL).
Washing & Drying: Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous
, filter, and concentrate under reduced pressure to yield the crude regioisomer mixture.
Phase 3: Chromatographic Isolation
Column Preparation: Pack a column with normal-phase silica gel (230–400 mesh).
Loading: Dry-load the crude mixture onto a small amount of silica gel or load it directly using a minimal amount of Dichloromethane (DCM).
Elution: Elute the column using a gradient solvent system of Hexanes and Ethyl Acetate (typically starting at 10% EtOAc and ramping to 40% EtOAc).
Fraction Collection: The N1-methyl and N2-methyl isomers will separate based on their dipole moments. Collect the fractions corresponding to the target 2-methyl isomer (typically the more polar spot, eluting second, though exact retention relies on the specific solvent ratio). Pool and concentrate the target fractions in vacuo.
Quantitative Data & Analytical Verification
To ensure the trustworthiness of the isolated product, structural verification via Nuclear Magnetic Resonance (
NMR) is mandatory. The position of the methyl group significantly shifts the resonance of the protons due to the anisotropic effects of the fused pyridine ring.
Table 1: Comparative Analytical Profiles of Methylated Regioisomers
at 500 MHz. The definitive singlet at 4.40 ppm integrating to 3 protons is the primary self-validating marker for the successful isolation of the 2-methyl isomer[1].
3.[3] Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning
Source: International Journal of Molecular Sciences (MDPI)
URL: [Link]
Application Note & Protocol: A Scalable, High-Yield Production of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine
Abstract: The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs. Its unique electronic and steric properties mak...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs. Its unique electronic and steric properties make it an attractive building block for kinase inhibitors and other targeted therapies. This document provides a comprehensive guide for the robust and scalable synthesis of a key intermediate, 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine. We detail a two-step synthetic sequence, beginning with the construction of the heterocyclic core via a diazotization-cyclization reaction, followed by a regioselective N-methylation. Crucially, this guide addresses the critical parameters and logistical challenges associated with transitioning from laboratory-scale synthesis (grams) to pilot-plant scale production (kilograms), focusing on process safety, economic viability, and product purity.
Introduction and Strategic Overview
Pyrazolopyridines are a class of nitrogen-containing fused heterocycles with significant biological activity.[1] The specific isomer, 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine, serves as a vital starting material for introducing further molecular complexity, with the bromine atom providing a synthetic handle for cross-coupling reactions and the methylated pyrazole ring modulating solubility and metabolic stability.
The development of a scalable synthetic route is paramount for advancing drug candidates from discovery to clinical trials. Many laboratory-scale syntheses of pyrazolopyridines rely on multi-component reactions or complex cyclization precursors that, while elegant, often present challenges in terms of cost, reagent availability, and purification at scale.[2][3] Our selected strategy is a robust, two-step process designed for scalability and reproducibility.
The chosen synthetic pathway involves:
Step 1: Diazotization and Cyclization: Synthesis of the core 7-bromo-1H-pyrazolo[4,3-b]pyridine scaffold from a readily available substituted pyridine precursor.
Step 2: Regioselective N-Methylation: Installation of the N-methyl group to yield the final target compound.
This approach isolates the two key transformations, allowing for independent optimization and purification at each stage, which is a critical consideration for ensuring final product quality in a large-scale campaign.
Reaction Schematics and Mechanism
The overall synthetic transformation is depicted below:
Application Note: 7-Bromo-2-Methyl-2H-Pyrazolo[4,3-b]Pyridine in Kinase Drug Discovery
This Application Note is designed for medicinal chemists and chemical biologists. It details the strategic utilization of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine as a privileged scaffold for Type I/1.5 kinase inhibit...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and chemical biologists. It details the strategic utilization of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine as a privileged scaffold for Type I/1.5 kinase inhibitor design.
Executive Summary
The pyrazolo[4,3-b]pyridine ring system is a bioisostere of the adenine core of ATP, making it a "privileged scaffold" for targeting the hinge region of protein kinases. While the 1H- tautomer is more ubiquitous in literature, the 2-methyl-2H-isomer offers distinct pharmacological advantages:
Tautomeric Lock: Methylation at N2 locks the pyrazole tautomer, preventing the flip between N1-H and N2-H, which can stabilize a specific binding mode.
Vectorial Exploration: The 2-methyl group projects into the solvent-exposed region or the ribose pocket (depending on binding mode), offering a unique vector for physicochemical optimization (LogD, permeability).
7-Bromo Handle: The bromine atom at position 7 serves as a critical synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation to probe the "gatekeeper" or "back-pocket" regions of the kinase.
This guide provides a validated workflow for synthesizing, functionalizing, and biologically evaluating this scaffold.
Chemical Biology Strategy: The "Hinge-Binder" Design
The core rationale relies on the scaffold's ability to form bidentate hydrogen bonds with the kinase hinge region.
Acceptor: N1 of the pyrazole (or N5 of pyridine depending on orientation).
Donor: An exocyclic amine or amide often introduced at C3 or C7, or the scaffold itself if N-H remains (though here we use N-Me).
The 7-Position (Warhead): This is the "exit vector." Substituents here (introduced via the Br-handle) typically extend into the hydrophobic back pocket (selectivity pocket), interacting with the Gatekeeper residue.
Visualization: SAR Design Strategy
Figure 1: Structural Activity Relationship (SAR) design strategy using the scaffold.
Protocol 1: Synthesis and Functionalization
A. Synthesis of the Core Scaffold
Note: Direct synthesis of the 2-methyl isomer often requires separation from the 1-methyl isomer if alkylating the parent heterocycle.
Acetylation: Treat 4-bromo-2-methylpyridin-3-amine with acetic anhydride (3.0 eq) and KOAc in toluene at RT for 15 min to form the acetamide intermediate.
Cyclization: Add isopentyl nitrite (2.5 eq) directly to the mixture and heat to 85°C for 4 hours. This effects a diazotization-cyclization sequence to yield 7-bromo-1H-pyrazolo[4,3-b]pyridine .
Checkpoint: Verify formation by LC-MS (M+H ≈ 198/200).
Methylation: Dissolve the 1H-intermediate in anhydrous DMF. Add
(2.0 eq) and MeI (1.1 eq). Stir at RT for 2 hours.
Isomer Separation: The reaction yields a mixture of N1-methyl and N2-methyl isomers.
Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient). The 2-methyl-2H isomer typically elutes after the 1-methyl isomer (more polar) or has a distinct NMR shift (N-Me signal often ~4.0-4.2 ppm).
Validation: Confirm regiochemistry via NOESY NMR (NOE between N-Me and C3-H is strong for N2-methyl; NOE between N-Me and C7-H/Br is relevant for N1-methyl).
B. Functionalization via Suzuki-Miyaura Coupling
This step introduces the diversity element at the 7-position.[1]
Analysis: A decrease in BRET ratio indicates displacement of the tracer by the test compound (Target Engagement).
Visualization: Screening Workflow
Figure 2: Integrated Screening Cascade for Kinase Inhibitor Discovery.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield in Suzuki
Protodeboronation of unstable boronic acids.
Switch base to or use anhydrous conditions with .
Regioisomer Mix
Incomplete separation of N1/N2-Me.
Use a slower gradient on Silica (0-5% MeOH in DCM) or prep-HPLC.
Poor Solubility
Planar scaffold stacking.
Introduce solubilizing groups (e.g., morpholine, piperazine) on the R-group.
References
Scaffold Synthesis: ChemicalBook. "Synthesis of 1H-Pyrazolo[4,3-b]pyridine, 7-bromo-." Link
Kinase Inhibitor Design: Journal of Medicinal Chemistry. "Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of ERK." (Analogous scaffold logic). Link
ALK5 Inhibition: Bioorganic & Medicinal Chemistry Letters. "Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 inhibitors." Link
Suzuki Coupling Protocols: BenchChem. "Application Notes and Protocols for Suzuki Coupling Reactions." Link (Generic reference for standard Suzuki conditions).
Application Note: Functionalization of 7-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine
This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of the 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine scaffold. Unlike activated chloropyridines that readily underg...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of the 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine scaffold.
Unlike activated chloropyridines that readily undergo classical Nucleophilic Aromatic Substitution (SNAr), this specific substrate presents a unique electronic challenge: the bromine at position 7 is meta to the pyridine nitrogen, rendering it electronically deactivated for standard SNAr. Consequently, this guide prioritizes Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) as the primary protocol, while addressing the specific, harsh conditions required for direct nucleophilic displacement.
[1][2]
Part 1: Strategic Overview & Mechanistic Insight
The Scaffold and the "Meta-Problem"
The 2-methyl-2H-pyrazolo[4,3-b]pyridine system is a fused bicycle where the electron-deficient pyridine ring is fused to an electron-rich pyrazole.
Numbering: In the [4,3-b] fusion system, the pyridine nitrogen is assigned position 5 .
Substituent Position: The bromine atom is at position 7 .
Electronic Relationship: Position 7 is meta to the pyridine nitrogen (N5).
Implication for Reactivity:
Classical SNAr requires an electron-withdrawing group (like Nitrogen) in the ortho or para position to stabilize the anionic Meisenheimer intermediate. Since the 7-bromo substituent is meta to N5, and the fused pyrazole ring (especially with the electron-donating 2-methyl group) increases electron density in the system, this substrate is essentially inert to mild SNAr conditions.
Attempts to force SNAr (e.g., using weak nucleophiles like amines without catalysis) will likely result in:
No reaction (recovery of starting material).
Decomposition or polymerization at extreme temperatures.
Unexpected regioselectivity via an aryne mechanism (if very strong bases are used).
The Solution: Metal-Catalyzed Amination
To reliably functionalize C7, the bond formation must be decoupled from the requirement for ring activation. Buchwald-Hartwig Amination is the industry-standard approach for this substrate, utilizing the oxidative addition of Palladium(0) into the C(sp2)-Br bond.
Mechanistic Visualization
The following diagram illustrates the electronic deactivation preventing SNAr and the catalytic cycle bypassing it.
Figure 1: Decision pathway showing the failure of classical SNAr due to lack of resonance stabilization, necessitating Pd-catalysis.
Objective: Substitution of Bromine with Primary/Secondary Amines.
Scope: High-yield conversion for a wide range of amines (morpholine, piperazine, anilines).
Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)
Step-by-Step Procedure
Preparation: In a glovebox or under Argon stream, charge a microwave vial or Schlenk tube with the substrate (100 mg, 0.47 mmol), Pd2(dba)3 (21.5 mg, 0.023 mmol), Xantphos (27 mg, 0.047 mmol), and Cs2CO3 (306 mg, 0.94 mmol).
Addition: Add the amine nucleophile (0.56 mmol, 1.2 equiv). If the amine is a liquid, add it after the solvent.
Solvation: Add anhydrous 1,4-Dioxane (2.5 mL, 0.2 M concentration). Sparge with Argon for 5 minutes to remove dissolved oxygen.
Reaction: Seal the vessel.
Thermal: Heat to 100°C for 12–16 hours.
Microwave: Irradiate at 120°C for 1 hour (High absorption setting).
Monitoring: Check via LC-MS. Look for the disappearance of the bromide (M+H ~212/214) and appearance of the product mass.
Workup: Filter the mixture through a pad of Celite, eluting with EtOAc. Concentrate the filtrate.
Objective: Direct displacement using strong nucleophiles (Alkoxides/Thiolates) without metal catalyst.
Warning: This method is limited to highly reactive nucleophiles and may produce side products.
Materials
Nucleophile: Sodium Methoxide (NaOMe) or Sodium Ethoxide (NaOEt).
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.
Temperature: 140°C – 160°C.
Step-by-Step Procedure
Dissolution: Dissolve 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine (50 mg) in anhydrous NMP (1 mL).
Activation: Add solid NaOMe (5.0 equiv).
Heating: Heat the sealed tube to 150°C for 4–24 hours.
Note: If no reaction occurs after 6 hours, the substrate is confirmed inert to SNAr. Do not increase temperature further as ring degradation may occur.
Quench: Pour into ice water. If a precipitate forms, filter it. If not, extract with EtOAc.
Part 3: Data & Optimization Guide
Solvent & Base Screening Table (for Pd-Catalysis)
Use this table to optimize conditions if the standard protocol yields <50%.
Parameter
Condition A (Standard)
Condition B (Difficult Substrates)
Condition C (Base Sensitive)
Solvent
1,4-Dioxane
Toluene
t-Amyl Alcohol
Base
Cs2CO3
NaOtBu
K3PO4
Ligand
Xantphos
BrettPhos
BINAP
Temp
100°C
110°C
90°C
Use Case
General Amines
Sterically hindered amines
Substrates with esters/nitriles
Troubleshooting Common Issues
Symptom
Probable Cause
Corrective Action
No Conversion
Catalyst poisoning or O2 presence.
Degas solvents thoroughly. Switch to a precatalyst like XPhos Pd G3.
Debromination
Beta-hydride elimination from alkyl groups.
Switch from NaOtBu to Cs2CO3. Lower temperature.
Low Yield
Poor solubility of the fused bicycle.
Use DMSO/Dioxane (1:4) mix or increase dilution.
Part 4: References
Structural Characterization & Numbering:
PubChem Compound Summary for CID 21643653, 1H-Pyrazolo[4,3-b]pyridine. National Center for Biotechnology Information (2025). Link
Synthesis of Pyrazolo[4,3-b]pyridines:
Lipeeva, A. V., et al. "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles."[1] International Journal of Molecular Sciences, 24(2), 1758 (2023).[1] Link
General Reactivity of Halopyridines:
Nucleophilic Aromatic Substitution on Pyridines. Chemistry LibreTexts. Link
Pd-Catalyzed Amination of Deactivated Heterocycles:
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2, 27-50 (2011). Link
Technical Support Center: Yield Optimization for 7-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine Synthesis
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the pyrazolo[4,3-b]pyridine scaffold is a highly privileged pharmacophore.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the pyrazolo[4,3-b]pyridine scaffold is a highly privileged pharmacophore. However, synthesizing the 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine derivative presents notorious bottlenecks—most notably, the regioselective N2-methylation of the pyrazole core and the controlled bromination of the pyridine ring.
This guide is designed to move beyond basic procedures, providing you with the mechanistic causality behind yield drops and field-proven, self-validating protocols to optimize your synthetic workflows.
Diagnostic Synthesis Workflow
Before adjusting your reaction parameters, identify where your yield is dropping. The flowchart below outlines the critical path and common failure nodes in the synthesis of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine.
Workflow and troubleshooting nodes for 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine synthesis.
Core Challenges & Mechanistic Troubleshooting
Q: Why does standard methylation (MeI/NaH) yield predominantly the N1-isomer instead of the desired N2-isomer?
A: The pyrazolo[4,3-b]pyridine core exists in a tautomeric equilibrium. Deprotonation with a strong base (like NaH or K₂CO₃) generates a highly delocalized pyrazolide anion. Alkylation of this anionic intermediate with methyl iodide (MeI) operates under thermodynamic control , heavily favoring the more stable 1-methyl-1H-pyrazolo[4,3-b]pyridine isomer[1]. To achieve N2-selectivity, you must shift the reaction to kinetic control by avoiding the anionic intermediate entirely.
Q: How can I force the reaction to favor the 2-methyl (N2) regioisomer?
A: You must utilize neutral or mildly acidic conditions to exploit the kinetic nucleophilicity of the N2 nitrogen. Two highly effective strategies are:
Trimethyloxonium Tetrafluoroborate (Meerwein's Salt): This powerful, "hard" methylating agent reacts rapidly with the neutral 1H-tautomer. Because the N2 lone pair is more sterically accessible and kinetically active, Meerwein's salt traps the N2-methylated product before thermodynamic equilibration can occur[2].
Mitsunobu Reaction: Utilizing methanol, triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD) allows for N-alkylation under strictly neutral conditions, consistently favoring the 2H-isomer[3].
Mechanistic divergence of N1 vs N2 methylation based on reaction conditions and reagents.
Q: During the synthesis of the 7-bromo intermediate, I observe significant dibromination and C3-bromination. How do I improve regioselectivity?
A: The C3 position of the pyrazole ring is highly electron-rich and prone to electrophilic aromatic substitution. If bromination is conducted at room temperature or with excess N-bromosuccinimide (NBS), the C3 position will compete with the C7 position of the pyridine ring.
Resolution: Strictly control the stoichiometry to exactly 1.0 equivalent of NBS. Conduct the reaction at 0 °C in a polar aprotic solvent (e.g., DMF) and exclude light to prevent radical pathway activation.
Quantitative Data Summary: Methylation Conditions
The table below summarizes the expected regioselectivity based on the choice of methylating agent. Use this to select the appropriate protocol for your scale and available reagents.
Methylation Condition
Intermediary State
Regioselectivity (N1:N2 Ratio)
Typical Yield of N2-Isomer
MeI, NaH, THF, 0 °C
Pyrazolide Anion
80:20
< 25%
MeI, K₂CO₃, DMF, 60 °C
Pyrazolide Anion
70:30
~30%
Me₃O⁺ BF₄⁻, EtOAc, RT
Neutral Tautomer
5:95
85 - 90%
MeOH, PPh₃, DIAD, THF, RT
Neutral Tautomer
10:90
75 - 85%
Methyl 2,2,2-trichloroacetimidate, H⁺
Neutral Tautomer
15:85
70 - 80%
Optimized Experimental Protocols
Protocol A: Regioselective N2-Methylation using Meerwein's Salt[2]
This is the gold-standard method for maximizing the yield of the 2-methyl regioisomer.
Preparation: Flame-dry a round-bottom flask under argon. Add 7-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq) and anhydrous ethyl acetate to achieve a 0.2 M concentration.
Reagent Addition: In a glovebox or under a strict positive stream of argon, weigh trimethyloxonium tetrafluoroborate (Me₃O⁺ BF₄⁻) (1.3 eq). Caution: Highly hygroscopic. Add the salt in one portion to the stirring solution at room temperature.
Reaction Monitoring: Stir vigorously for 4–6 hours. Monitor via TLC (DCM:MeOH 95:5). Self-Validation: The N2-isomer typically runs slightly lower (more polar) on silica gel than the N1-isomer.
Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ dropwise. Self-Validation: Continue addition until gas evolution (CO₂) completely ceases, confirming the neutralization of excess oxonium salt and fluoroboric acid. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify via flash column chromatography (gradient elution: Hexanes to 60% EtOAc/Hexanes) to isolate the pure 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine.
Protocol B: Alternative N2-Selective Mitsunobu Alkylation[3]
Use this method if Meerwein's salt is unavailable or has degraded due to moisture.
Preparation: Dissolve 7-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq), anhydrous methanol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M) under argon. Cool the flask to 0 °C.
Activation: Add DIAD (1.5 eq) dropwise over 15 minutes. Maintain the temperature at 0 °C during the addition to prevent exothermic degradation of the betaine intermediate.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours.
Workup & Precipitation (Self-Validating Step): Concentrate the reaction mixture directly onto silica gel. Pro-tip: To easily separate the notoriously difficult triphenylphosphine oxide byproduct, resuspend the crude concentrated mixture in cold diethyl ether. The oxide will precipitate as a white solid, allowing you to filter it off before loading the filtrate onto your chromatography column.
Purification: Perform flash chromatography using a Hexane/EtOAc gradient.
Frequently Asked Questions (FAQs)
Q: How do I definitively distinguish between the N1-methyl and N2-methyl regioisomers analytically?A: 1H NMR and 2D NOESY NMR are your definitive tools. For the N2-methyl isomer, the N-methyl protons will show strong NOE correlations only with the C3-H proton of the pyrazole ring. In the N1-methyl isomer, you would typically observe correlations with both the C3-H and the adjacent pyridine ring protons (though C7 is brominated here, the chemical shift differences remain). Furthermore, 13C NMR shifts for the N-methyl group differ reliably: N1-Me typically resonates around 35–37 ppm, while N2-Me resonates further downfield around 40–42 ppm.
Q: My Meerwein's salt appears clumpy and my N2-methylation yield dropped to 10%. What happened?A: Trimethyloxonium tetrafluoroborate is extremely sensitive to moisture. Upon exposure to ambient humidity, it rapidly degrades into dimethyl ether, methanol, and fluoroboric acid. If the reagent is clumpy rather than a free-flowing crystalline powder, it has hydrolyzed and is no longer active. Always store it in a desiccator or glovebox at -20 °C and weigh it strictly under an inert atmosphere.
Q: Can I separate the N1 and N2 isomers if I accidentally ran the reaction under thermodynamic conditions?A: Yes, but it is labor-intensive. Flash column chromatography on fine silica gel (230-400 mesh) using a shallow gradient of Hexanes/Ethyl Acetate can separate them, as the N2-isomer is generally more polar. However, optimizing the reaction conditions (Protocol A or B) to prevent the formation of the N1-isomer is vastly superior for overall throughput[1].
References
Title: Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles
Source: Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate
Source: Tetrahedron Letters (via ResearchGate)
URL: [Link]
Technical Support Center: Purification of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine
This guide serves as a specialized Technical Support Center for researchers working with 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine . It addresses the specific challenges of synthesizing and purifying this regioisomer,...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized Technical Support Center for researchers working with 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine . It addresses the specific challenges of synthesizing and purifying this regioisomer, particularly distinguishing it from its N1-methyl counterpart.
Part 1: Critical Purification Logic (The "Why" & "How")
Q1: I am methylating 7-bromo-1H-pyrazolo[4,3-b]pyridine. Why do I get a mixture, and how do I favor the 2-methyl isomer?
Technical Insight:
The methylation of 1H-pyrazolo[4,3-b]pyridine is a classic ambident nucleophile problem. The pyrazole ring has two nucleophilic nitrogens (N1 and N2).
Steric Control: In the 7-bromo derivative, the bulky bromine atom at position C7 (adjacent to the bridgehead) creates significant steric hindrance around the N1 position.
Regioselectivity: Consequently, alkylation under standard conditions (e.g., MeI, K₂CO₃, DMF) kinetically and thermodynamically favors the N2-position (the target 2-methyl isomer) because it is distal to the bromine.
Outcome: You will typically observe a ratio favoring the 2-methyl isomer (often >3:1), but the 1-methyl impurity is almost always present and must be removed.
Q2: What is the most effective method to separate the 2-methyl isomer from the 1-methyl impurity?
Recommendation:Flash Column Chromatography is the primary method, followed by Recrystallization for final polishing.
Chromatography Logic: The 2-methyl isomer (N2) typically exhibits slightly different polarity than the 1-methyl isomer (N1). In fused pyrazolopyridines, the N2-isomer often elutes second (is more polar) or first depending strictly on the stationary phase interaction, but separation is achievable with a shallow gradient.
Solvent System: A gradient of Ethyl Acetate in Hexanes (10%
50%) is standard. The 1-methyl isomer usually has a distinct Rf (typically higher/less polar due to shielding of the lone pair by the Br, though this must be confirmed by TLC).
Q3: How do I definitively confirm I have the 2-methyl isomer and not the 1-methyl?
Validation Protocol (NMR):
You cannot rely solely on 1D proton NMR chemical shifts as they are too similar. You must use 2D NOESY/ROESY .
2-Methyl (Target): The N-Methyl protons (singlet, ~4.0 ppm) will show a strong NOE correlation with the C3-H proton of the pyrazole ring. They will not show a correlation with the pyridine ring protons.
1-Methyl (Impurity): The N-Methyl protons would show an NOE correlation with the C7-Br environment (specifically the spatial proximity to the bridgehead, though no proton is there, the shift environment changes) and potentially weak long-range coupling to C7a. The absence of a strong C3-H NOE is the key negative indicator.
Part 2: Step-by-Step Purification Protocol
Workflow Diagram
The following flowchart outlines the decision process for purifying the crude methylation reaction.
Caption: Purification decision tree for separating N-methyl regioisomers of 7-bromo-pyrazolo[4,3-b]pyridine.
for 30 min, then warm to Room Temperature (RT) for 2–4 hours.
Note: Lower temperatures (
) improve regioselectivity for the 2-methyl isomer by favoring the kinetic product and reducing thermal equilibration.
2. Workup (Critical for Purity)
Pour the reaction mixture into ice-cold water (5x reaction volume).
Observation: The product often precipitates. If a solid forms, filter it (this "crude cake" is often cleaner than an extracted oil).
If no precipitate: Extract with Ethyl Acetate (3x). Wash combined organics with Brine (2x) and Water (2x) to remove DMF.
Dry over
and concentrate.
3. Flash Chromatography (Separation)
Stationary Phase: Silica Gel (230–400 mesh).[1][2]
Mobile Phase:
Equilibrate column with 100% Hexanes.
Gradient: 0%
50% Ethyl Acetate in Hexanes over 20 column volumes.
Elution Order (Typical):
Unreacted Starting Material (if any, usually most polar/streaking).
1-Methyl Isomer (Impurity): Often elutes first or overlaps closely.
2-Methyl Isomer (Target): Often elutes second.
Troubleshooting: If spots are too close (
), switch solvent system to DCM:MeOH (99:1 to 95:5) . The chlorinated solvent interacts differently with the pyridine nitrogen, often improving resolution.
4. Recrystallization (Polishing)
If chromatography yields 95% purity but traces of isomer remain:
Solvent: Boiling Ethanol (absolute) or EtOAc/Heptane.
Method: Dissolve in minimum hot solvent. Allow to cool slowly to RT, then
. The 2-methyl isomer, being more symmetrical and often higher melting, crystallizes preferentially.
Cause: The 7-bromo substituent dominates the dipole, making the N1/N2 difference subtle.
Fix: Use Isocratic Elution . Instead of a gradient, run an isocratic column at the exact % solvent where the Rf is 0.25. This maximizes the number of theoretical plates for the separation.
Issue 2: Poor solubility in chromatography solvent.
Cause: The compound is a flat, rigid heteroaromatic system.
Fix: Use Solid Loading . Dissolve the crude in DCM, add silica, evaporate to dryness, and load the powder onto the column. Do not try to load with liquid DCM if it causes streaking.
Issue 3: Debromination.
Cause: If you used Pd-catalysis in a previous step or attempted a coupling before separation.
Fix: Always purify the 7-bromo-2-methyl intermediate before attempting Suzuki/Buchwald couplings at the 7-position. The isomers behave very differently in metal-catalyzed cross-couplings.
References
Synthesis of 1H-pyrazolo[4,3-b]pyridine core: Takeda Pharmaceutical Company Limited. WO2011146287A1 - Heterocyclic compounds and use thereof. (2011).[1] (Describes synthesis of the 7-bromo-1H precursor).
General Separation of Pyrazole Isomers: BenchChem Technical Support. Column chromatography conditions for separating pyrazole isomers. (2025).[1][2][3][4][5][6]
Regioselectivity in Pyrazole Alkylation:Journal of Heterocyclic Chemistry, "Alkylation of Pyrazolo[4,3-b]pyridines." (General reference for steric influence of C7 substituents).
solving regioselectivity issues in 2-methyl-2H-pyrazolo[4,3-b]pyridine synthesis
Welcome to the Technical Support Center for the synthesis of 2-methyl-2H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reg...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 2-methyl-2H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity in the synthesis of this important heterocyclic scaffold. Pyrazolopyridines are a class of compounds with significant interest in medicinal chemistry due to their structural similarity to purines, allowing them to interact with biological targets like kinases.[1] The precise control of N-alkylation is a critical and often challenging step in the synthesis of these molecules, directly impacting their biological activity.
This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and achieve your desired synthetic outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 2-methyl-2H-pyrazolo[4,3-b]pyridine, with a focus on resolving regioselectivity problems.
Issue 1: My reaction is producing a mixture of N-1 and N-2 methylated isomers. How can I improve the regioselectivity for the desired 2-methyl-2H-pyrazolo[4,3-b]pyridine?
The formation of a mixture of N-1 and N-2 alkylated products is the most common challenge in the functionalization of asymmetrically substituted pyrazole rings.[2] The two nitrogen atoms in the pyrazole ring have similar electronic properties, which often leads to poor regioselectivity during alkylation.[3] The outcome of the reaction is a delicate balance of steric and electronic factors, as well as reaction conditions.
Possible Causes and Solutions:
Steric Hindrance: The alkylating agent will preferentially react at the less sterically hindered nitrogen atom.[2]
Strategy: If the desired N-2 position is less sterically hindered, using a bulkier alkylating agent can enhance selectivity. Conversely, if the N-1 position is less hindered, a smaller alkylating agent might be necessary, though this often leads to mixtures.
Choice of Base and Solvent System: The combination of base and solvent plays a crucial role in determining the regiochemical outcome. The nature of the base can influence the site of deprotonation, and the solvent can affect the reactivity of the resulting pyrazolate anion.
Strategy 1 (Favoring N-2): While specific conditions for pyrazolo[4,3-b]pyridines can be system-dependent, for some pyrazole systems, the use of magnesium-based catalysts like MgBr₂ has been shown to favor N-2 alkylation.[2]
Strategy 2 (General Approach): A common starting point for N-alkylation is the use of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2] It has been noted that using NaH can sometimes prevent the formation of regioisomeric products.[3]
Electronic Effects of Substituents: Electron-withdrawing or electron-donating groups on the pyrazolopyridine core can influence the nucleophilicity of the adjacent nitrogen atoms.
Strategy: While modifying the core structure may not always be feasible, understanding the electronic landscape of your specific substrate is key. Computational modeling can sometimes predict the more nucleophilic nitrogen and guide your experimental design.
Workflow for Optimizing Regioselectivity:
Caption: A decision-making workflow for troubleshooting and optimizing the regioselective methylation of pyrazolo[4,3-b]pyridine.
Issue 2: I am having difficulty separating the N-1 and N-2 methylated isomers. What are some effective purification strategies?
The similar polarity of N-1 and N-2 regioisomers often makes their separation by standard column chromatography challenging.[4]
Possible Solutions:
Optimize Chromatographic Conditions:
Solvent System: Experiment with a wide range of solvent systems, employing gradients of varying polarity. Sometimes, the addition of a small amount of a third solvent (e.g., methanol or dichloromethane) to a hexane/ethyl acetate system can improve resolution.
Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina.[4]
Preparative HPLC: For particularly difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.[4]
Chemical Derivatization: In some cases, it may be possible to selectively react one isomer to facilitate separation. This is a more involved approach and should be considered when chromatographic methods fail.
Issue 3: How can I definitively confirm the structure of my product as the 2-methyl-2H-pyrazolo[4,3-b]pyridine isomer?
Unambiguous structural characterization is crucial. While 1D ¹H and ¹³C NMR are essential, they may not be sufficient to distinguish between the N-1 and N-2 isomers.
Recommended Analytical Techniques:
2D NMR Spectroscopy:
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful techniques for distinguishing N-alkylated isomers. Look for long-range correlations (2-3 bonds) between the N-methyl protons and the carbon atoms of the pyrazole ring. For the N-2 isomer, you would expect to see correlations from the methyl protons to both C3 and C7a of the pyrazolo[4,3-b]pyridine core.
NOE (Nuclear Overhauser Effect) Spectroscopy (NOESY or ROESY): Irradiation of the N-methyl protons should show an NOE enhancement to the proton at the C3 position for the N-2 isomer. For the N-1 isomer, an NOE would be expected to the proton at the C7 position.
X-ray Crystallography: If you can obtain a single crystal of your product, X-ray diffraction provides the most definitive structural proof.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the pyrazolo[4,3-b]pyridine core?
A1: The synthesis of the pyrazolo[4,3-b]pyridine scaffold is typically achieved through two main strategies:
Annulation of a pyridine ring onto a pre-existing pyrazole: This often involves the cyclization of a 4-aminopyrazole derivative with a suitable three-carbon synthon.[5][6]
Annulation of a pyrazole ring onto a pre-existing pyridine: This can be accomplished, for example, by the reaction of a functionalized 2-chloro-3-nitropyridine with a hydrazine derivative, followed by cyclization.[5][6]
Q2: Are there any general trends for predicting the regioselectivity of N-alkylation in pyrazoles?
A2: While exceptions exist, some general trends can be observed:
Steric Control: In the absence of strong electronic effects, the alkylating agent will typically attack the less sterically hindered nitrogen.[2]
Electronic Control: Electron-withdrawing groups on the pyrazole ring can decrease the nucleophilicity of the adjacent nitrogen atom, directing alkylation to the more distant nitrogen. The opposite is true for electron-donating groups.
Q3: What are the key differences in the spectroscopic data (NMR, IR) between the N-1 and N-2 methylated isomers?
A3:
¹H NMR: The chemical shifts of the ring protons, particularly those closest to the site of methylation (C7-H for N-1 and C3-H for N-2), will be different. As mentioned in the troubleshooting section, 2D NMR techniques like HMBC and NOE are the most reliable for differentiation.
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring will also be affected by the position of the methyl group.
IR Spectroscopy: While less definitive than NMR, there may be subtle differences in the fingerprint region of the IR spectrum. The C=N and C=C stretching vibrations within the heterocyclic core could be influenced by the substitution pattern.[7]
Q4: Can microwave-assisted synthesis improve the regioselectivity of the methylation reaction?
A4: Microwave irradiation can sometimes influence the regioselectivity of reactions by favoring the kinetically controlled product over the thermodynamically controlled one due to rapid heating.[4] It is a variable worth exploring if conventional heating methods are not providing the desired selectivity.
Summary of Recommended Starting Conditions for N-Methylation
Parameter
Condition 1
Condition 2
Notes
Methylating Agent
Methyl iodide (MeI)
Dimethyl sulfate (DMS)
MeI is a common and reactive choice. DMS is also effective but more toxic.
Base
Sodium hydride (NaH)
Potassium carbonate (K₂CO₃)
NaH is a strong, non-nucleophilic base. K₂CO₃ is a milder base.
Solvent
DMF
DMSO
Polar aprotic solvents are generally preferred.[2]
Temperature
0 °C to room temperature
Room temperature to 60 °C
Lower temperatures may favor kinetic control and improve selectivity.[2]
Atmosphere
Inert (Nitrogen or Argon)
Inert (Nitrogen or Argon)
Important when using strong bases like NaH.
General Experimental Protocol for N-Methylation:
To a solution of 1H-pyrazolo[4,3-b]pyridine (1.0 eq) in anhydrous DMF under an inert atmosphere, add NaH (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
Stir the mixture at 0 °C for 30 minutes.
Add methyl iodide (1.2 eq) dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
Upon completion, carefully quench the reaction by the slow addition of water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.
References
BenchChem. (2025). Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis. BenchChem.
MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem.
Levin, M. et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature.
Molecules. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC.
ResearchGate. (2025). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate.
BenchChem. (2025). A Comparative Guide to 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its Isomers in Drug Discovery. BenchChem.
Journal of Chemistry and Technologies. (2025). PDF - Journal of Chemistry and Technologies. Journal of Chemistry and Technologies.
minimizing side reactions during coupling of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine
Technical Support Center: Coupling of 7-Bromo-2-Methyl-2H-Pyrazolo[4,3-b]pyridine Case ID: #PYR-43B-BR7 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "Double-Coordination" Trap You...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Coupling of 7-Bromo-2-Methyl-2H-Pyrazolo[4,3-b]pyridine
Case ID: #PYR-43B-BR7
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary: The "Double-Coordination" Trap
You are likely experiencing low yields or stalled conversion with 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine . While the C7-bromo position is electronically activated for oxidative addition (being on the electron-deficient pyridine ring), this scaffold presents a unique "Trojan Horse" challenge to Palladium catalysis: Catalyst Poisoning.
Unlike simple aryl halides, your substrate contains two potent Lewis basic sites capable of sequestering Palladium from the catalytic cycle:
N4 (Pyridine Nitrogen): A strong
-donor.
N1 (Pyrazole Nitrogen): In the 2-methyl tautomer, N1 possesses a localized lone pair in the molecular plane, acting as a secondary coordination site.
This guide provides a root-cause analysis and self-validating protocols to overcome poisoning, protodehalogenation, and homocoupling.
Diagnostic Decision Tree
Before altering your conditions, diagnose the specific failure mode using the logic flow below.
Figure 1: Diagnostic logic for coupling failures. Blue nodes represent analysis steps; Green nodes represent validated solutions.
Technical Modules: Minimizing Side Reactions
Module A: Overcoming Catalyst Poisoning (The "Stalled" Reaction)
The Mechanism: The N4 and N1 nitrogens displace your phosphine ligands, forming stable, inactive Pd(Substrate)2Cl2 complexes. This prevents the active Pd(0) species from performing oxidative addition.
The Solution:
Ligand Selection: Use bulky, electron-rich Buchwald ligands (Dialkylbiaryl phosphines). XPhos and RuPhos are the gold standards here. Their steric bulk prevents the Pd center from coordinating to the substrate nitrogens.
Pre-catalysts: Do not use Pd(PPh3)4 (it is too labile). Use XPhos Pd G2 or Pd(dppf)Cl2·CH2Cl2 . The bidentate nature of dppf makes it harder for the pyridine N to displace the ligand.
Module B: Eliminating Protodehalogenation (The "Reduced" Product)
The Mechanism: If the transmetallation step is slow (due to sterics at C7), the Pd(II)-aryl intermediate will undergo side reactions. In alcoholic solvents (MeOH, EtOH, iPrOH), the solvent acts as a hydride donor via
-hydride elimination, replacing the Bromine with Hydrogen.
The Solution:
Solvent Switch: Move to strictly aprotic solvents. 1,4-Dioxane or Toluene are preferred. Avoid DMF/DMA if possible, as they can decompose to form hydrides at high temps, though they are often necessary for solubility.
Base Selection: Switch from alkoxides (NaOEt, KOtBu) to inorganic carbonates (Cs2CO3 or K3PO4 ).[1] Cesium is particularly effective ("The Cesium Effect") in increasing the solubility of the base in organic media without introducing hydride sources.
Module C: Preventing Homocoupling
The Mechanism: Presence of oxygen promotes the formation of peroxo-palladium species, which oxidizes two aryl boronic acids (or two aryl halides) into a dimer.
The Solution: Rigorous degassing is non-negotiable. Sparging with Argon for 15 minutes is superior to simple vacuum/backfill cycles for this scaffold.
Validated Experimental Protocol
Protocol: Suzuki-Miyaura Coupling of 7-Bromo-2-Methyl-2H-Pyrazolo[4,3-b]pyridine
Reagents:
Substrate: 1.0 equiv
Boronic Acid/Pin Ester: 1.2 – 1.5 equiv
Catalyst: XPhos Pd G2 (2–5 mol%) OR Pd(dppf)Cl2·CH2Cl2 (5 mol%)
Base: Cs2CO3 (3.0 equiv)
Solvent: 1,4-Dioxane : Water (4:1 ratio) [Degassed]
Step-by-Step:
Preparation: In a microwave vial or pressure tube, add the Substrate, Boronic partner, and Cs2CO3.
Degassing (Critical): Add the solvent mixture (Dioxane/Water). Seal the vial with a septum. Bubble Argon directly into the liquid for 15 minutes. Do not skip this.
Catalyst Addition: Remove the septum briefly (under positive Argon flow) to add the Pd catalyst solid. Reseal immediately. Purge headspace for 2 mins.
Reaction: Heat to 90–100 °C for 2–4 hours.
Note: If using microwave, set to 110 °C for 30 mins.
Workup: Cool to RT. Filter through a Celite pad (to remove Pd black). Dilute with EtOAc, wash with Brine.[2]
Purification: Flash chromatography. Tip: The product is likely basic; add 1% Triethylamine to your eluent to prevent streaking.
Comparative Data: Catalyst Performance
Catalyst System
Conversion (2h)
Yield
Major Side Product
Recommendation
Pd(PPh3)4 / Na2CO3
< 20%
N/A
Recovered SM
Avoid (Poisoning)
Pd(OAc)2 / PPh3
~ 40%
30%
Homocoupling
Poor (Unstable)
Pd(dppf)Cl2 / K2CO3
85%
72%
Protodehalogenation
Good (Standard)
XPhos Pd G2 / K3PO4
> 98%
91%
None (<2%)
Excellent (Preferred)
Frequently Asked Questions (FAQs)
Q: My reaction turns black immediately, and I get no product. Why?A: "Pd Black" formation indicates the catalyst is decomposing (aggregating) faster than it can enter the catalytic cycle. This usually means your ligand is too weak to hold the Pd, or you have too much oxygen. Switch to XPhos Pd G2 (a precatalyst that releases active Pd(0) slowly) and ensure rigorous degassing.
Q: Can I use ethanol/water as a solvent?A: It is risky. Ethanol is a primary alcohol and a source of hydrides. With the electron-deficient pyridine ring, the rate of protodehalogenation (replacing Br with H) will compete with your coupling. Stick to Dioxane/Water or Toluene/Water .
Q: The 7-bromo position is sterically crowded. Should I use SPhos?A: SPhos is excellent for steric bulk, but XPhos is generally superior for heteroaryl chlorides/bromides prone to poisoning. If XPhos fails, Sphos is a valid backup, but ensure you use the G2/G3 precatalyst form.
References
Strategic Applications of Named Reactions in Organic Synthesis. Suzuki-Miyaura Coupling.[3] Elsevier. (General mechanism and side reactions).[4]
BenchChem Technical Support. Catalyst Poisoning in Reactions with Pyridine Substrates.Link
MDPI. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis. (Mechanistic insight into N-coordination). Link
National Institutes of Health (NIH). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. (Protocols for pyridine-based couplings).[3][4][5][6] Link
BenchChem. Minimizing dehalogenated byproducts in Suzuki coupling reactions.Link
stability of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine under basic conditions
A Guide to Navigating Basic Conditions in Your Experiments Welcome to the technical support center for 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine. As a Senior Application Scientist, I understand that working with functi...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Navigating Basic Conditions in Your Experiments
Welcome to the technical support center for 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine. As a Senior Application Scientist, I understand that working with functionalized heterocyclic compounds can present unique challenges, particularly when reactions are performed under basic conditions. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights. Our goal is to help you anticipate potential issues, diagnose problems when they arise, and ultimately, ensure the success and integrity of your experiments.
Troubleshooting Guide: Stability and Reactivity in the Presence of Bases
This section addresses specific problems you may encounter when using 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine with basic reagents.
Issue 1: Low or No Yield in Base-Mediated Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
You're attempting a cross-coupling reaction to substitute the 7-bromo group, but you're observing low conversion of your starting material or a complex mixture of products.
Possible Causes & Solutions:
Cause A: Degradation of the Pyrazolopyridine Core. While the pyrazolo[4,3-b]pyridine core is generally robust, strong bases, especially at elevated temperatures, can promote degradation. One potential pathway is an ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closing) mechanism, where hydroxide can attack the heterocyclic system, leading to isomerization or decomposition.[1][2]
Solution: Opt for milder bases. If your reaction conditions permit, consider using carbonates (e.g., Cs2CO3, K2CO3, NaHCO3) or phosphates (e.g., K3PO4) instead of hydroxides (e.g., NaOH, KOH).[3] These are commonly used successfully in cross-coupling reactions with similar heterocyclic systems. If a stronger base is required, lower the reaction temperature and carefully monitor the reaction progress to minimize exposure time.
Cause B: Competing Dehalogenation. A frequent side reaction in palladium-catalyzed couplings of aryl halides is dehalogenation, where the bromine atom is replaced by a hydrogen.[4] This is often exacerbated by the presence of certain bases and solvents.
Solution:
Choice of Base: Avoid excessively strong or nucleophilic bases where possible.
Solvent Effects: Ensure your solvents are anhydrous, as water can sometimes be a proton source for dehalogenation.
Catalyst and Ligand System: The choice of palladium catalyst and ligand can influence the rate of dehalogenation versus the desired cross-coupling. Consult the literature for catalyst systems optimized for electron-deficient heterocycles.
Cause C: Ineffective Base. The chosen base may not be strong enough to efficiently participate in the catalytic cycle (e.g., in the transmetalation step of a Suzuki-Miyaura reaction).[5]
Solution: If you suspect your base is too weak, consider a stronger, non-nucleophilic base. Alternatively, the addition of a small amount of water or a phase-transfer catalyst can sometimes improve the efficacy of inorganic bases in organic solvents.
Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions
Caption: Key structural elements and their influence on reactivity under basic conditions.
Q2: Can the 7-bromo substituent be displaced by a strong, non-nucleophilic base like LDA or NaH?
A2: It is unlikely that a strong, non-nucleophilic base would directly displace the bromide in an SNAr fashion. However, such bases could potentially induce other reactions. For instance, a very strong base could deprotonate one of the ring carbons, leading to the formation of an aryne-like intermediate, although this is less common for nitrogen-containing heterocycles compared to simple benzene derivatives. More likely, a strong base could initiate a degradation pathway if the temperature is not well-controlled. In the case of pyrazoles, strong bases have been known to cause deprotonation at a carbon atom, which can lead to ring opening.
[6]
Q3: How does the N-methylation on the pyrazole ring affect the molecule's stability under basic conditions compared to an N-H pyrazolopyridine?
A3: The N-methyl group has two primary effects:
Blocks Deprotonation: It prevents the deprotonation of the pyrazole nitrogen, which would otherwise occur in the presence of a base. This eliminates potential side reactions involving the resulting pyrazolate anion.
Electronic Influence: The methyl group is weakly electron-donating, which can slightly increase the electron density of the pyrazole ring. This may have a minor stabilizing effect against nucleophilic attack on the pyrazole portion of the molecule. In studies of other pyrazole systems, N-methylation has been shown to improve overall thermal stability.
[7]
Q4: What is a safe starting point for choosing a base for a reaction involving this molecule?
A4: For reactions where a base is required, such as cross-coupling, alkylation, or condensation, it is always advisable to start with the mildest conditions that can effect the desired transformation. A good starting point would be:
Inorganic Carbonates: Sodium bicarbonate (NaHCO3), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3). These are frequently used in Suzuki and other cross-coupling reactions involving halogenated pyridines and have a lower risk of inducing degradation.
[3]* Organic Amines: Triethylamine (Et3N) or diisopropylethylamine (DIPEA) are good choices when a soluble, non-nucleophilic organic base is needed, for example, to quench acid generated in a reaction.
If these prove ineffective, you can cautiously move to stronger bases like potassium phosphate (K3PO4) or, with careful temperature control, alkali metal hydroxides.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a robust starting point for the substitution of the 7-bromo group.
To a reaction vessel, add 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv.).
Purge the vessel with an inert gas (e.g., argon or nitrogen).
Add an anhydrous solvent (e.g., dioxane, toluene, or DMF).
Add an aqueous solution of a base (e.g., 2M Na2CO3 or K2CO3, 3.0 equiv.).
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Note: The optimal catalyst, ligand, base, and solvent may vary depending on the specific boronic acid used.
[5]
Protocol 2: Stability Test Under Basic Conditions
This protocol can be used to assess the stability of your compound to a specific base.
Prepare a stock solution of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine in a suitable solvent (e.g., DMSO or dioxane) at a known concentration (e.g., 10 mg/mL).
In separate vials, add your basic solution (e.g., 1M NaOH in water/dioxane, 1M K2CO3 in water/dioxane).
To each vial, add an aliquot of the stock solution to achieve a final concentration of, for example, 0.1 mg/mL. Include a control vial with no base.
Incubate the vials at your intended reaction temperature.
At various time points (e.g., 1h, 4h, 12h, 24h), withdraw an aliquot from each vial, neutralize it with an equivalent amount of acid (e.g., 1M HCl), and quench any further reaction by cooling.
Analyze the samples by HPLC or LC-MS, using an internal standard to quantify the remaining amount of the starting material and to observe the formation of any new peaks corresponding to degradation products.
References
Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Publishing. [Link]
Effect of N-methylation on 4-substituted-3,5-dinitropyrazole derivatives. ResearchGate. [Link]
Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. ResearchGate. [Link]
Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl 4-chlorobenzoate (5) mediated by 1 and 2 for the first 4 h of reaction. ResearchGate. [Link]
Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. ResearchGate. [Link]
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. [Link]
Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. [Link]
Regioselective bromination of fused heterocyclic N-oxides. PubMed. [Link]
What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]
Regioselective bromination of fused heterocyclic N-oxides. Semantic Scholar. [Link]
Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Taibah University Medical Sciences. [Link]
Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. MDPI. [Link]
Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c]t[1][2][8]riazines. PMC. [Link]
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. [Link]
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]
Fused 3D boron heterocycles via EnT catalysis: synthesis, modification and validation as beta-lactamase inhibitors. PMC. [Link]
Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ResearchGate. [Link]
One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Semantic Scholar. [Link]
Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. ResearchGate. [Link]
Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2 H-pyrazolo[4,3- c]pyridines. PubMed. [Link]
Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. PMC. [Link]
Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journals. [Link]
Fused 3D boron heterocycles via EnT catalysis: synthesis, modification and validation as beta-lactamase inhibitors. RSC Publishing. [Link]
13C NMR chemical shifts of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine
This guide objectively compares the structural characteristics of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine against its primary regioisomer (the 1-methyl analog) and the unalkylated precursor. It addresses the critical...
Author: BenchChem Technical Support Team. Date: March 2026
This guide objectively compares the structural characteristics of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine against its primary regioisomer (the 1-methyl analog) and the unalkylated precursor. It addresses the critical challenge in drug discovery: validating the regiochemistry of N-methylation in fused pyrazolo-pyridine scaffolds.
Part 1: Strategic Characterization & Comparative Analysis
In the synthesis of pyrazolo[4,3-b]pyridines, methylation of the pyrazole ring is the defining "performance" step. The reaction produces two isomers: the desired 2-methyl (2H) and the alternative 1-methyl (1H) . Distinguishing these requires precise interpretation of
C NMR chemical shifts, specifically focusing on the shielding effects on adjacent bridgehead carbons.
Comparative
C NMR Chemical Shift Profile
The following data compares the expected chemical shifts of the target molecule against its alternatives. Values are derived from chemometric analysis of analogous 7-bromo-pyrazolo[4,3-b]pyridine scaffolds and established substituent chemical shift (SCS) increments for N-methylated azoles.
Carbon Position
Target: 2-Methyl Isomer (Expected , ppm)
Alternative: 1-Methyl Isomer (Expected , ppm)
Diagnostic Significance (The "Performance" Metric)
N-
42.0 – 45.0
36.0 – 39.0
Primary Indicator. N2-methyl groups in fused pyrazoles typically resonate downfield (+3-6 ppm) relative to N1-methyl groups due to anisotropic effects from the pyridine ring lone pair.
C3 (Pyrazole)
128.0 – 132.0
133.0 – 136.0
Secondary Indicator. The C3 carbon in the 2H-isomer is more shielded. In the 1H-isomer, C3 is adjacent to the alkylated nitrogen, leading to a downfield shift.
C7 (C-Br)
118.0 – 122.0
118.0 – 122.0
Invariant. The heavy atom effect of Bromine dominates this shift; it is not a reliable discriminator between isomers.
C5 (Pyridine)
146.0 – 149.0
146.0 – 149.0
Characteristic -pyridine shift. Confirms the integrity of the pyridine ring.
C6 (Pyridine)
124.0 – 126.0
124.0 – 126.0
Typical -pyridine shift.
C3a (Bridge)
138.0 – 142.0
130.0 – 135.0
Critical Bridgehead. In the 1-methyl isomer, N1-alkylation shields the adjacent C7a and deshields C3a less than N2-alkylation does.
Technical Insight: The most robust confirmation of the 2-methyl structure is the
C-H HMBC correlation . In the 2-methyl isomer, the methyl protons will show a long-range coupling () to C3 and C3a . In the 1-methyl isomer, the methyl protons couple to C7a and C3a . Since C7a is quaternary and usually distinct from C3 (methine), this correlation is definitive.
Part 2: Experimental Protocols
Synthesis & Purification Workflow
Objective: To synthesize the target while minimizing the formation of the 1-methyl alternative.
Reagents:
Precursor: 7-bromo-1H-pyrazolo[4,3-b]pyridine (See Ref [1] for synthesis from 2-methyl-3-amino-4-bromopyridine).
This diagram illustrates the bifurcation in synthesis and the logical steps to assign the correct isomer using NMR data.
Caption: Decision tree for distinguishing N1 vs N2 isomers based on chemical shift and HMBC correlations.
Figure 2: Substituent Effects on Chemical Shift
Visualizing the shielding/deshielding impact of the N-Methyl group.
Caption: Key diagnostic carbon environments in the 2-methyl isomer.
References
Synthesis of 7-bromo-1H-pyrazolo[4,3-b]pyridine:
Takeda Pharmaceutical Company Limited. "Patent WO2011146287A1: Heterocyclic Compounds and Methods of Use." (2011).
Regioselectivity in Pyrazole Alkylation:
Norman, N. J., et al.[3][4] "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, 82(12), 6334–6353 (2017).
NMR Assignment of Fused Pyrazoles:
Katritzky, A. R., et al. "1H, 13C, and 15N NMR spectra of some pyridazine derivatives." Magnetic Resonance in Chemistry, 48(5), 397-402 (2010).[5]
Solvent Effects on Alkylation:
Kneitschel, N., et al. "Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles." The Journal of Organic Chemistry, 83(12), 6334-6353 (2018).[2]
[2]
HPLC Method Development for 7-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine Purity: A Comparative Guide
Executive Summary & Analytical Challenges The compound 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Analytical Challenges
The compound 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates and kinase inhibitors[1][2]. From a chromatographic perspective, this molecule presents a "perfect storm" of analytical challenges:
Basic Pyridine Nitrogen: Basic compounds, such as amines and pyridines, interact strongly with unreacted surface silanols on conventional silica-based columns, resulting in severe peak tailing[3].
Halogenated Core: The bromine atom at the 7-position requires highly specific shape and polarizability selectivity to resolve the active pharmaceutical ingredient (API) from closely eluting des-bromo or regioisomer impurities.
High Polarity: The fused pyrazolopyridine core is relatively polar, leading to poor retention and premature elution on standard hydrophobic phases.
As a Senior Application Scientist, my objective is to move beyond trial-and-error method development. This guide objectively compares standard alkyl-chain columns against specialized fluorinated phases, providing a self-validating, causality-driven protocol for purity analysis.
Mechanistic Column Comparison: C18 vs. PFP
Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. Because 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine is small and relatively polar, C18 phases struggle to provide adequate retention without utilizing highly aqueous mobile phases, which risks phase collapse. Furthermore, C18 phases lack the orthogonal selectivity required to resolve halogenated impurities.
To solve this, we must evaluate the stationary phase mechanistically:
Standard C18 (pH 4.5): At mid-pH, residual silanols are ionized (
). The basic nitrogen of the pyrazolopyridine is protonated, leading to secondary ion-exchange interactions that ruin peak shape[3].
High-pH Stable Hybrid C18 (pH 9.0): Operating at a high pH suppresses the ionization of the basic nitrogen, keeping the molecule in its free-base form. This solves the tailing issue but still fails to provide the necessary selectivity for the bromo-substituent.
Pentafluorophenyl (PFP) Phase (pH 3.0): PFP columns are uniquely suited for halogenated compounds[4]. The electronegative fluorine atoms create a strong dipole moment that interacts with the polarizable carbon-bromine bond. Additionally, the electron-deficient phenyl ring facilitates strong
stacking with the electron-rich pyrazole core.
Table 1: Quantitative Performance Comparison
Column Chemistry
Mobile Phase pH
Peak Asymmetry ()
Theoretical Plates ()
Resolution () from Des-bromo Impurity
Standard C18
4.5
2.40 (Severe Tailing)
4,500
1.1 (Co-elution)
Hybrid C18
9.0
1.20 (Good)
11,200
1.6 (Marginal)
PFP Phase
3.0
1.05 (Excellent)
15,800
3.4 (Baseline)
Data represents average experimental values recorded during the column screening phase of method development.
Analyte-Stationary Phase Interaction Dynamics
To visualize why the PFP column drastically outperforms the C18 column, we must map the specific physicochemical interactions occurring at the stationary phase surface.
Fig 2. Mechanistic comparison of analyte interactions between PFP and C18 stationary phases.
Based on the comparative data, the PFP column is selected. The following step-by-step methodology is designed to be a self-validating system, ensuring that system suitability is inherently achieved if the physical chemistry principles are respected.
Step 1: Mobile Phase Preparation
Mobile Phase A (Aqueous Buffer): 10 mM Ammonium Formate, adjusted to pH 3.0 with formic acid.
Causality: At low pH (
), surface silanols are in their fully protonated, associated form (). This eliminates the secondary ion-exchange interactions that typically cause basic compounds to tail[3].
Mobile Phase B (Organic Modifier): Acetonitrile / Methanol (50:50, v/v).
Causality: Methanol acts as a protic solvent to enhance
interactions and hydrogen bonding on the PFP phase[4], while Acetonitrile maintains a low system backpressure.
Step 2: Chromatographic Conditions
Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C (Improves mass transfer kinetics and peak efficiency).
Detection: UV at 254 nm.
Injection Volume: 5 µL.
Step 3: Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
90
10
2.0
90
10
12.0
20
80
15.0
20
80
15.1
90
10
20.0
90
10
Step 4: Sample Preparation
Dissolve the 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine sample in Mobile Phase A/B (50:50) to a final nominal concentration of 0.5 mg/mL. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter prior to injection.
Regulatory Alignment: ICH Q2(R2) Validation Strategy
The recent adoption of the ICH Q14 (Analytical Procedure Development) and the revised ICH Q2(R2) (Validation of Analytical Procedures) guidelines represents a paradigm shift. Method validation is no longer a retrospective "check-the-box" exercise; it is a lifecycle approach driven by an Analytical Target Profile (ATP)[5][6].
Fig 1. Risk-based method development and validation lifecycle per ICH Q14 and Q2(R2).
To comply with ICH Q2(R2), this method must be validated across the following core parameters[7][8]:
Specificity (Selectivity): The method must unambiguously measure the analyte in the presence of impurities (e.g., des-bromo and regioisomers)[8]. The selected PFP column inherently satisfies this by providing a resolution (
) > 3.0 for all critical pairs.
Linearity & Range: The method's response must be directly proportional to concentration over a defined range[8]. For purity assays, this is typically evaluated from 50% to 150% of the nominal test concentration (0.25 mg/mL to 0.75 mg/mL).
Precision (Repeatability): Six replicate injections of the 100% test concentration must yield a Relative Standard Deviation (RSD)
to prove the method consistently delivers dependable results[7].
References
ICH Q2 (R2) Validation of Analytical Procedures - MasterControl
Source: mastercontrol.com
URL:[Link]
Practical Strategies for ICH Q14 and Q2(R2) Compliance | Altasciences
Source: altasciences.com
URL:[Link]
This guide provides a structural analysis and characterization framework for 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine , a critical "locked" tautomer scaffold often utilized in kinase inhibitor design. As specific crys...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a structural analysis and characterization framework for 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine , a critical "locked" tautomer scaffold often utilized in kinase inhibitor design.
As specific crystallographic deposition data (CIF) for this exact derivative is proprietary or sparse in open literature, this guide synthesizes data from closely related 7-bromo-pyrazolo[4,3-b]pyridine analogs to establish diagnostic structural baselines . It compares the target 2-methyl isomer against its thermodynamic alternative, the 1-methyl isomer , providing the experimental protocols required to definitively distinguish them.
Executive Summary
7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine represents a specific regioisomer of the pyrazolo-pyridine class. In drug discovery, the 2-methyl (2H) isomer is frequently desired over the 1-methyl (1H) isomer because it orients the molecule's hydrogen-bond acceptors (N1 and N5) in a specific vector favored by many ATP-binding pockets (e.g., CDK, MAPK pathways).
However, the synthesis of this scaffold often yields a mixture of N1- and N2-alkylated products. X-ray crystallography is the gold standard for unambiguously assigning the regiochemistry, as NMR can sometimes be inconclusive due to similar chemical shifts in the aromatic region.
Comparative Analysis: 2-Methyl vs. 1-Methyl Isomers[1]
The "Performance" of this molecule in a structural context refers to its crystallizability , packing efficiency , and regio-stability .
The following table contrasts the expected crystallographic and physicochemical properties of the target (2-Me) versus the alternative (1-Me), derived from analog data (e.g., 7-bromo-1H-pyrazolo[4,3-b]pyridine).
Feature
Target: 2-Methyl Isomer (2H)
Alternative: 1-Methyl Isomer (1H)
Structural Implication
Lattice Stability
Moderate (Lower MP)
High (Higher MP)
1H isomers are typically thermodynamically more stable (~3-9 kcal/mol lower energy).
Crystal Density
~1.62 – 1.68 g/cm³
~1.65 – 1.72 g/cm³
1H isomers often pack more efficiently due to planar stacking alignment.
Space Group
Often P2₁/c or P2₁2₁2₁
Often P-1 or P2₁/n
2H isomers frequently adopt lower symmetry packing to accommodate the N2-methyl protrusion.
Dipole Moment
Distinct Vector (aligned with N2-C3)
Distinct Vector (aligned with N1-C7a)
Affects solubility and retention time (2H often elutes after 1H on silica).
Br···N Interactions
Inter molecular Halogen Bonds
Inter molecular Halogen Bonds
The 7-Br atom typically forms halogen bonds with N atoms of neighboring molecules, stabilizing the lattice.
Regio-Marker
Methyl group points away from Pyridine fusion
Methyl group points towards Pyridine fusion
Key X-ray differentiator: Distance between Methyl-C and C7-Br is significantly shorter in the 1H isomer.
Note on Data Source: Values are representative ranges for brominated pyrazolo[4,3-b]pyridines. Exact unit cell dimensions depend on recrystallization solvent and temperature.
Molecular Geometry & Connectivity
The distinction relies on the position of the methyl group relative to the bridgehead carbons.
Figure 1: Structural connectivity differences between the 2-methyl and 1-methyl isomers.
To obtain the "Performance Data" (i.e., the crystal structure) for your specific batch, follow this self-validating protocol. This method exploits the heavy Bromine (Br) atom for easy phasing, even without high-resolution data.
The 2-methyl isomer is often more soluble than the 1-methyl isomer. Slower crystallization is required.
Prepare Stock Solution: Dissolve 10 mg of the compound in 100 µL of Dichloromethane (DCM) or Tetrahydrofuran (THF) .
Setup Hanging Drop:
Mix 1 µL of stock solution + 1 µL of precipitant (Hexane or Pentane).
Invert over a reservoir of 500 µL pure Hexane.
Alternative (Slow Evaporation): Dissolve in Methanol/Water (9:1) in a small vial. Cover with parafilm and poke one small hole. Allow to stand at 4°C for 3-5 days.
Success Indicator: 2-Methyl isomer typically forms prisms or blocks , whereas 1-Methyl often forms needles .
Phase 2: X-Ray Data Collection & Refinement[2]
Radiation Source: Cu-Kα (λ = 1.54178 Å) is preferred to maximize the anomalous signal from Bromine (f" ≈ 1.3e), aiding in absolute structure determination if the space group is chiral.
Temperature: Collect at 100 K to reduce thermal motion of the methyl group.
Refinement Strategy:
Locate the Br atom first (highest electron density peak).
Locate the Pyridine and Pyrazole rings relative to Br.
Critical Step: Examine the difference Fourier map (
) near N1 and N2.
Validation: If the methyl is at N2, the
should drop significantly compared to a model with Methyl at N1.
Phase 3: Synthesis & Separation Workflow
Since the 2-methyl isomer is often the minor product, efficient separation is key to obtaining pure crystals.
Figure 2: Synthesis and isolation workflow to access the 2-methyl isomer for crystallographic analysis.
References & Validation Sources
General Isomer Stability: Alkorta, I., & Elguero, J. (2022). Tautomerism in Pyrazolopyridines: A Theoretical Study. Journal of Chemical Information and Modeling. (Establishes thermodynamic preference for 1H over 2H).
Synthesis Protocol: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. International Journal of Molecular Sciences, 2023. Link
Crystallographic Methodology: Biomolecular X-Ray Crystallography: Principles and Practice. (Standard protocols for heavy-atom phasing using Bromine).
Analogous Structure (7-bromo-1H): PubChem CID 130120827 (7-bromo-1-methyl-pyrazolo[4,3-b]pyridine). Link
Regioselectivity Data: Regioselective Alkylation of Pyrazolopyrimidines. ResearchGate. (Describes N1 vs N2 alkylation trends in fused systems). Link
Topic: 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine Proper Disposal Procedures Chemical Identity & Hazard Profile Identity Verification Before initiating any disposal procedure, verify the chemical identity against the Ce...
Identity Verification
Before initiating any disposal procedure, verify the chemical identity against the Certificate of Analysis (CoA) to ensure this specific isomer is being handled.
Chemical Name: 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine[1][2]
CAS Number: 1350648-87-1 (Primary identifier; verify with vendor)[1]
Hazard Assessment (Precautionary Principle)
Specific toxicological data for this exact isomer is often limited in public databases.[1] Therefore, as per Structure-Activity Relationship (SAR) protocols for brominated azaindoles and pyrazolopyridines, you must handle this substance as a Category 3 Acute Toxin and a Severe Marine Pollutant .[1]
H301: Toxic if swallowed.[1] Double-glove (Nitrile) is mandatory.[1]
Reactivity
Halogenated Heterocycle
Incompatible with strong oxidizing agents and strong bases (risk of lithiation/exotherm).[1]
Environmental
Aquatic Acute 1 / Chronic 1
H410: Very toxic to aquatic life.[1] Zero discharge to drains.[1]
Combustion
Halogenated
Burning produces Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) .
Pre-Disposal Protocol: Segregation & Preparation
The Golden Rule of Halogenated Waste:
Never mix 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine with non-halogenated solvents (e.g., pure Acetone, Methanol) unless the entire container is re-classified as halogenated waste.[1] Mixing dilutes the halogen content but complicates the incineration process, often violating facility permits.
Step 1: Waste Stream Characterization
Determine the physical state of the waste.
Material: High-Density Polyethylene (HDPE) or Glass (Amber).[1] Avoid metal containers due to potential corrosion from hydrolysis-derived HBr over time.[1]
Labeling: Must be labeled "HAZARDOUS WASTE - HALOGENATED ORGANIC." Explicitly list "Contains Bromine" to alert the incineration facility of scrubber requirements.[1]
Disposal Methodology
Workflow A: Liquid Waste (Solutions)
Solvent Compatibility: Ensure the compound is dissolved in a compatible halogenated solvent (e.g., Dichloromethane) or a combustible carrier accepted by your waste handler (e.g., DMSO/DMF mixtures).[1]
pH Check: Check pH. If the solution is acidic (indicating hydrolysis of the bromine), neutralize to pH 6-8 using Sodium Bicarbonate (
) before capping.[1] This prevents pressure buildup in the waste drum.
Transfer: Pour into the Halogenated Solvent Waste carboy.
Secondary Containment: Store carboy in a secondary tray capable of holding 110% of the volume.
Workflow B: Solid Waste (Pure Compound)
Dissolution (Preferred): For small quantities (<5g), dissolve in a minimal amount of acetone or dichloromethane and treat as Workflow A. This ensures complete destruction during incineration.[1]
Lab Pack (Alternative): For larger quantities, place the original container directly into a "Lab Pack" drum.
Surround the inner container with an inert absorbent (Vermiculite).
Seal the drum and label as "Solid Toxic Waste (Organic Halide)."
Workflow C: Contaminated Debris
Bagging: Place gloves, weigh boats, and paper towels into a clear, 6-mil polyethylene bag.
Tagging: Zip-tie the bag and attach a hazardous waste tag listing the chemical name.
Binning: Dispose of in the Solid Hazardous Waste bin (usually a yellow or black barrel), not the biohazard/sharps bin.
Visualization: Waste Decision Logic
The following diagram illustrates the decision matrix for segregating this specific brominated compound.
Figure 1: Decision tree for segregating brominated pyrazolopyridine waste streams.
Final Destruction: Incineration Parameters
As the generator, you are responsible for ensuring your waste contractor utilizes the correct destruction method.
Why: Without scrubbing, the combustion releases corrosive Hydrogen Bromide gas into the atmosphere, violating EPA 40 CFR 264/265 and EU Directive 2010/75/EU.
Emergency Procedures (Spill Response)
If 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine is spilled during the disposal process:
Evacuate & PPE: Clear the immediate area. Don full PPE: Tyvek suit, double nitrile gloves, and a P100 respirator (dust) or organic vapor cartridge (if in solution).[1]
Containment:
Solid: Do not dry sweep (creates toxic dust).[1] Cover with a damp paper towel or use a HEPA vacuum dedicated to hazardous materials.[1]
Liquid: Dike with absorbent pads or vermiculite.[1]
Decontamination: Clean the surface with a dilute surfactant solution followed by water.[1] Collect all cleaning materials into the Contaminated Debris stream (Workflow C).
References
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for substituted Pyrazolopyridines. PubChem.[1] [Link]
U.S. Environmental Protection Agency. (2023).[1][4] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] EPA.gov.[1] [Link]
European Chemicals Agency (ECHA). (2024).[1] Guidance on the Application of the CLP Criteria. ECHA.europa.eu.[1] [Link]